2-Cl-5'-AMP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H13ClN5O7P |
|---|---|
Molecular Weight |
381.67 g/mol |
IUPAC Name |
[(2R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13ClN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5?,6+,9-/m1/s1 |
InChI Key |
FXXRIUZMLRLFKP-DTUHVUQASA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of 2-Chloro-5'-Adenosine Monophosphate (2-Cl-5'-AMP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP) is a synthetic analog of adenosine (B11128) 5'-monophosphate (AMP) characterized by a chlorine substitution at the 2-position of the adenine (B156593) base.[1] While direct, comprehensive studies on this compound are limited, its mechanism of action is primarily understood through its role as an intracellular AMP mimetic. Evidence suggests that its precursor, 2-chloroadenosine, readily enters cells and undergoes intracellular phosphorylation to form this compound, which then exerts its biological effects. This guide delineates the putative intracellular mechanisms of action of this compound, focusing on its interaction with key cellular energy sensors and signaling pathways.
Core Intracellular Mechanisms of Action
The primary mechanism of action of this compound is predicated on its structural similarity to endogenous AMP, allowing it to function as an AMP mimetic within the cell. This interaction principally affects two major signaling nodes: AMP-activated protein kinase (AMPK) and adenylyl cyclase (AC).
Allosteric Activation of AMP-Activated Protein Kinase (AMPK)
AMPK is a crucial cellular energy sensor that is activated under conditions of metabolic stress, indicated by an increased AMP:ATP ratio.[2] Activation of AMPK initiates a cascade of events aimed at restoring cellular energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
This compound is hypothesized to act as an allosteric activator of AMPK, mimicking the effect of AMP.[2] The binding of AMP (and presumably this compound) to the gamma subunit of the AMPK heterotrimer induces a conformational change that leads to:
-
Direct allosteric activation of the kinase.
-
Promotion of phosphorylation of a critical threonine residue (Thr172) in the activation loop of the catalytic α-subunit by upstream kinases such as LKB1 and CaMKKβ.[2]
-
Inhibition of dephosphorylation of Thr172 by protein phosphatases.
Inhibition of Adenylyl Cyclase (AC)
Adenylyl cyclase is a key enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP) from ATP. The activity of AC is regulated by various signals, including G-protein coupled receptors. Additionally, AC possesses an allosteric inhibitory site known as the "P-site," which binds adenosine and certain adenosine analogs, leading to non-competitive inhibition of the enzyme.
Given its structural resemblance to adenosine, this compound may act as an inhibitor of adenylyl cyclase through the P-site. This would lead to a decrease in intracellular cAMP levels, thereby modulating downstream signaling pathways mediated by protein kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
Quantitative Data
Quantitative data on the binding affinity and potency of this compound for its putative targets are not extensively available in the public domain. The following table summarizes the expected parameters that would be determined through experimental investigation.
| Parameter | Target | Value | Method | Reference |
| EC50 | AMPK Activation | Data not available | Kinase Activity Assay | N/A |
| Kd | AMPK Binding | Data not available | Radioligand Binding Assay | N/A |
| IC50 | Adenylyl Cyclase Inhibition | Data not available | Enzyme Activity Assay | N/A |
| Ki | Adenylyl Cyclase Binding | Data not available | Radioligand Binding Assay | N/A |
Experimental Protocols
The following protocols provide a framework for the experimental validation of the proposed mechanisms of action of this compound.
AMPK Activation Assay
This protocol is designed to measure the effect of this compound on the activity of AMPK in a cell-free system.
Materials:
-
Purified recombinant AMPK (e.g., from human or rat)
-
AMPK substrate peptide (e.g., SAMS peptide)
-
[γ-32P]ATP
-
This compound stock solution
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.8 mM AMP or this compound)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, AMPK substrate peptide, and purified AMPK enzyme.
-
Add varying concentrations of this compound or AMP (as a positive control) to the reaction mixtures.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of AMPK at each concentration of this compound and determine the EC50 value.
Adenylyl Cyclase Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound on adenylyl cyclase activity.
Materials:
-
Cell membranes expressing adenylyl cyclase (e.g., from Sf9 cells or specific cell lines)
-
[α-32P]ATP
-
This compound stock solution
-
Adenylyl cyclase assay buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 0.1 mM EDTA, 5 mM MgCl2)
-
Forskolin (B1673556) (to activate AC)
-
Dowex and alumina (B75360) chromatography columns
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the adenylyl cyclase assay buffer and cell membranes.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Pre-incubate for a short period to allow for binding.
-
Add forskolin to stimulate adenylyl cyclase activity.
-
Initiate the reaction by adding [α-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP).
-
Separate the produced [32P]cAMP from unreacted [α-32P]ATP using sequential Dowex and alumina chromatography.
-
Quantify the amount of [32P]cAMP using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a synthetic nucleotide analog that likely exerts its biological effects intracellularly by acting as an AMP mimetic. Its primary mechanisms of action are proposed to be the allosteric activation of AMPK and the inhibition of adenylyl cyclase. Further experimental validation is required to fully elucidate the precise molecular interactions and to quantify its potency and selectivity for these targets. The experimental protocols outlined in this guide provide a foundation for such investigations, which will be crucial for understanding the therapeutic potential and toxicological profile of this compound and related compounds.
References
The Biological Role of 2-Chloro-5'-Adenosine Monophosphate (2-Cl-5'-AMP) in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP) is a synthetic analog of the endogenous nucleotide 5'-adenosine monophosphate (5'-AMP). While research specifically focused on this compound is limited, its structural similarity to other 2-substituted and 5'-phosphorylated purine (B94841) derivatives, such as 2-chloro-adenosine triphosphate (2-Cl-ATP) and 2-methylthio-adenosine monophosphate (2-MeS-AMP), strongly suggests its activity as a modulator of purinergic signaling pathways. This technical guide synthesizes the available information on related compounds to infer the likely biological roles, mechanisms of action, and potential signaling cascades involving this compound. The primary targets are anticipated to be the P2Y family of G protein-coupled receptors (GPCRs), which are crucial in a multitude of physiological processes, including platelet aggregation, inflammation, and neurotransmission. This document provides a framework for the investigation of this compound, including potential experimental protocols and expected signaling outcomes.
Introduction to Purinergic Signaling and this compound
Purinergic signaling is a fundamental mechanism of intercellular communication mediated by extracellular nucleotides and nucleosides, such as ATP, ADP, UTP, UDP, and adenosine (B11128). These molecules act as signaling ligands by binding to and activating specific purinergic receptors, broadly classified into P1 (adenosine) and P2 (ATP/ADP/UTP/UDP) receptors. The P2 receptor family is further subdivided into P2X ligand-gated ion channels and P2Y G protein-coupled receptors.
This compound, a synthetic analog of 5'-AMP, is characterized by a chlorine atom at the 2-position of the adenine (B156593) ring. This modification is known to alter the affinity and selectivity of purine derivatives for their cognate receptors. Based on structure-activity relationships of similar compounds, this compound is predicted to interact with P2Y receptors, potentially acting as an agonist or antagonist.
Putative Cellular Targets and Signaling Pathways
The biological effects of this compound are most likely mediated through its interaction with specific subtypes of P2Y receptors. P2Y receptors are a family of eight distinct GPCRs in mammals (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) that couple to different G proteins to initiate downstream signaling cascades.[1]
The substitution at the 2-position of the adenine ring is a common strategy to enhance potency and selectivity for certain P2Y receptor subtypes. For instance, 2-MeS-ADP is a potent agonist at P2Y₁, P2Y₁₂, and P2Y₁₃ receptors. The related compound, 2-Cl-ATP, is a weak agonist at the P2Y₂ and P2Y₁₁ receptors.[2] Therefore, it is plausible that this compound may exhibit activity at one or more of these receptor subtypes.
The two primary signaling pathways initiated by P2Y receptor activation are:
-
Gq/11-protein coupled pathway: P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁ receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gi/o-protein coupled pathway: P2Y₁₂, P2Y₁₃, and P2Y₁₄ receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Mandatory Visualizations
References
An In-depth Technical Guide to 2-Chloro-5'-Adenosine Monophosphate (2-Cl-5'-AMP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Properties
2-Chloro-5'-adenosine monophosphate (this compound) is a synthetic analog of adenosine (B11128) 5'-monophosphate (AMP), a fundamental nucleotide in numerous biological processes. The key structural feature of this compound is the substitution of a hydrogen atom with a chlorine atom at the 2-position of the adenine (B156593) nucleobase. This modification significantly influences its chemical and biological properties.
General Information
| Property | Value |
| IUPAC Name | 2-chloroadenosine (B27285) 5'-(dihydrogen phosphate) |
| Synonyms | 2-Cl-AMP, 2-Chloro-5'-adenylic acid |
| CAS Number | 21466-01-3[1] |
| Molecular Formula | C₁₀H₁₃ClN₅O₇P[1] |
| Appearance | White solid |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is specific to this compound, other values are estimated based on the properties of the closely related parent compound, 2-chloroadenosine, and adenosine 5'-monophosphate.
| Property | Value | Source |
| Molecular Weight | 381.67 g/mol | [2] |
| Melting Point | >95 °C (decomposes) | [2] |
| Solubility | Soluble in Methanol and Water | [2] |
| Storage Temperature | -20°C | [2] |
| pKa (estimated) | ~3.8 (N1 of adenine), ~6.2 (second phosphate (B84403) ionization) | Based on 5'-AMP[3] |
| UV Absorption Max (λmax) | 262 nm | [1] |
| Molar Extinction Coefficient (ε) | 14,200 L·mol⁻¹·cm⁻¹ | [1] |
Stability
The 2-chloro substitution on the adenine ring generally enhances the stability of the molecule compared to its parent compound, adenosine. Studies on the related compound, 2-chloroadenosine, have shown that it is stable at neutral and basic pH. However, it undergoes hydrolysis under acidic conditions, with the rate of decomposition increasing with lower pH and higher temperature.[2][4] For long-term storage, it is recommended to keep this compound in a dry state at -20°C.[2]
Biological Activity and Signaling Pathways
This compound, as an adenosine analog, is anticipated to interact with purinergic signaling pathways, particularly the P2Y family of G protein-coupled receptors (GPCRs). While adenosine monophosphate (AMP) itself is generally considered inactive at P2Y receptors, modifications at the 2-position of the adenine ring can confer activity. For instance, 2-chloro-ATP has been shown to be a weak agonist at the P2Y₂ receptor.
P2Y Receptor Signaling
P2Y receptors are a diverse family of eight subtypes in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄).[5] These receptors are coupled to different G proteins, leading to the activation of distinct downstream signaling cascades. The primary signaling pathways initiated by P2Y receptor activation are:
-
Gq/₁₁ Pathway: Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gs Pathway: Stimulation of adenylyl cyclase (AC), resulting in an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). The P2Y₁₁ receptor is unique in its coupling to this pathway.[6][7]
-
Gi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. P2Y₁₂, P2Y₁₃, and P2Y₁₄ receptors are coupled to this pathway.[7]
The specific P2Y receptor subtype(s) that this compound interacts with and whether it acts as an agonist or antagonist require further experimental validation. However, based on the known pharmacology of related compounds, it is plausible that this compound may exhibit some activity at certain P2Y receptor subtypes.
Caption: General overview of P2Y receptor signaling pathways.
Experimental Protocols
This section provides representative experimental protocols for the synthesis, purification, and biological evaluation of this compound. These protocols are based on established methods for similar nucleotide analogs and may require optimization for specific experimental conditions.
Synthesis of this compound
A plausible synthetic route to this compound involves the phosphorylation of 2-chloroadenosine. A general procedure is outlined below, adapted from methods for synthesizing other nucleotide monophosphates.
Materials:
-
2-chloroadenosine
-
Phosphorus oxychloride (POCl₃)
-
Triethyl phosphate
-
Triethylamine
-
Anhydrous solvents (e.g., pyridine (B92270), DMF)
-
Deionized water
-
Sodium bicarbonate solution
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution: Dissolve 2-chloroadenosine in a suitable anhydrous solvent such as triethyl phosphate or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Phosphorylation: Cool the solution in an ice bath and slowly add a phosphorylating agent, such as phosphorus oxychloride (POCl₃), dropwise with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a cold aqueous solution, such as a saturated sodium bicarbonate solution, to neutralize the acid.
-
Purification: The crude product can be purified by ion-exchange chromatography.
Caption: A representative workflow for the synthesis of this compound.
Purification by Ion-Exchange Chromatography
Materials:
-
Crude this compound solution
-
Anion-exchange resin (e.g., DEAE-Sephadex)
-
Buffers for gradient elution (e.g., triethylammonium (B8662869) bicarbonate or ammonium (B1175870) formate)
-
Fraction collector
-
UV-Vis spectrophotometer
Procedure:
-
Column Preparation: Pack a chromatography column with a suitable anion-exchange resin and equilibrate it with the starting buffer (low salt concentration).
-
Sample Loading: Load the crude this compound solution onto the column.
-
Elution: Elute the bound nucleotides using a linear gradient of increasing salt concentration.
-
Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 262 nm to identify the fractions containing this compound.
-
Pooling and Desalting: Pool the fractions containing the purified product and desalt them, for example, by lyophilization.
P2Y Receptor Activation Assays
The functional activity of this compound at P2Y receptors can be assessed using various cell-based assays that measure the downstream consequences of receptor activation.
This assay measures the increase in intracellular calcium concentration upon receptor activation.
Materials:
-
Cells expressing the P2Y receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[8][9]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
This compound stock solution
-
Fluorescence plate reader or microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate parameters such as EC₅₀.
Caption: Workflow for an intracellular calcium mobilization assay.
This assay measures changes in intracellular cAMP levels.
Materials:
-
Cells expressing the P2Y receptor of interest
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Forskolin (B1673556) (to stimulate cAMP production for Gi-coupled receptor assays)
-
This compound stock solution
-
Lysis buffer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate. For Gs-coupled receptors, treat the cells with a phosphodiesterase inhibitor followed by different concentrations of this compound. For Gi-coupled receptors, pre-treat with this compound, then stimulate with forskolin in the presence of a phosphodiesterase inhibitor.
-
Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.[10][11][12][13][14]
-
Data Analysis: Determine the effect of this compound on cAMP levels and calculate the EC₅₀ or IC₅₀.
Conclusion
This compound is a valuable chemical tool for studying purinergic signaling. Its unique structural modification provides enhanced stability and the potential for selective interaction with P2Y receptors. The experimental protocols outlined in this guide offer a starting point for researchers to synthesize, purify, and characterize the biological activity of this compound. Further investigation into the specific P2Y receptor subtype selectivity and the downstream signaling effects of this compound will undoubtedly contribute to a deeper understanding of purinergic neurotransmission and its role in health and disease, potentially paving the way for the development of novel therapeutic agents.
References
- 1. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloroadenosine | 146-77-0 [chemicalbook.com]
- 4. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mesoscale.com [mesoscale.com]
- 12. abcam.com [abcam.com]
- 13. cAMP-Glo™ Assay Protocol [promega.jp]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Exploring the In Vivo Targets of 2-Chloro-5'-Adenosine Monophosphate (2-Cl-5'-AMP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP) is a halogenated analog of adenosine (B11128) 5'-monophosphate (5'-AMP), a critical endogenous nucleotide involved in cellular energy homeostasis and signaling. While the direct in vivo protein targets of this compound are not extensively documented in publicly available literature, its structural similarity to 5'-AMP and its potential metabolic conversion to 2-chloroadenosine (B27285) provide a strong basis for predicting its primary molecular interactions. This technical guide synthesizes the current understanding of likely targets, outlines detailed experimental protocols for their validation, and presents a framework for future research in elucidating the complete in vivo target profile of this compound. The primary putative targets discussed are AMP-activated protein kinase (AMPK) and adenosine receptors.
Putative In Vivo Targets of this compound
Based on its chemical structure and the known biological roles of related molecules, two primary targets for this compound in vivo can be hypothesized:
AMP-Activated Protein Kinase (AMPK)
AMPK is a crucial sensor of cellular energy status, activated by rising AMP levels during metabolic stress.[1] As a structural analog of 5'-AMP, this compound is a strong candidate for an AMPK modulator. The chlorine substitution at the 2-position of the adenine (B156593) ring may influence its binding affinity and subsequent activation or inhibition of the kinase. In vivo, the interaction of this compound with AMPK could have significant effects on metabolic pathways regulated by this master switch, including glucose uptake and fatty acid oxidation.[1]
Adenosine Receptors
It is plausible that this compound can be dephosphorylated in vivo by ecto-nucleotidases to its corresponding nucleoside, 2-chloroadenosine. 2-chloroadenosine is a well-characterized and potent agonist of adenosine receptors, particularly the A1 subtype.[2] Activation of adenosine receptors by 2-chloroadenosine is known to have various physiological effects, including anticonvulsant activity.[2] Therefore, many of the in vivo effects of this compound may be mediated indirectly through its conversion to 2-chloroadenosine and subsequent action on adenosine receptors.
Experimental Protocols for Target Identification and Validation
To definitively identify and characterize the in vivo targets of this compound, a multi-pronged approach employing modern chemical proteomics techniques is recommended.
Affinity-Purification Mass Spectrometry (AP-MS)
This method aims to isolate and identify proteins that directly bind to this compound.
Methodology:
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound that incorporates a linker arm and a reactive group (e.g., an alkyne or azide (B81097) for click chemistry) or a biotin (B1667282) tag. The reactive chlorine at the 2-position could be a site for modification.[3]
-
Immobilization: Covalently attach the this compound probe to a solid support, such as agarose (B213101) or magnetic beads.
-
Cell Lysate Incubation: Prepare cell or tissue lysates from a relevant in vivo model. Incubate the lysate with the this compound-functionalized beads to allow for binding of target proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a denaturing buffer or by competing with an excess of free this compound.
-
Proteomic Analysis: Identify the eluted proteins using one-dimensional gel electrophoresis followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the this compound pulldown compared to a control (beads without the probe or with a scrambled probe).
Thermal Proteome Profiling (TPP)
TPP assesses the thermal stability of proteins in the presence of a ligand. Ligand binding typically stabilizes a protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Treat cultured cells or tissues with this compound or a vehicle control.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of different temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantitative Proteomics: Analyze the soluble protein fractions from each temperature point using quantitative mass spectrometry (e.g., using isobaric tags for relative and absolute quantitation - iTRAQ or tandem mass tags - TMT).
-
Data Analysis: Plot the abundance of each protein as a function of temperature to generate a melting curve. Identify proteins that show a significant shift in their melting temperature in the presence of this compound.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes reactive chemical probes to covalently label the active sites of enzymes.
Methodology:
-
Probe Design: Design and synthesize an activity-based probe for nucleotide-binding proteins. This could be a this compound analog with a photoreactive or electrophilic group that can form a covalent bond with the target protein upon binding.
-
Competitive Profiling: Treat cell lysates or live cells with this compound to allow it to bind to its targets. Then, add the activity-based probe. The probe will only label proteins whose binding sites are not occupied by this compound.
-
Enrichment and Identification: Use a tag on the probe (e.g., biotin) to enrich the labeled proteins. Identify the proteins by mass spectrometry.
-
Data Analysis: Compare the protein profiles from samples treated with and without this compound. Proteins that show a decrease in labeling in the presence of this compound are its potential targets.
Data Presentation: Quantitative Analysis of Target Engagement
Once potential targets are identified, it is crucial to quantify their interaction with this compound. The following tables provide a template for presenting such data. Please note that the values presented are hypothetical for illustrative purposes, as direct experimental data for this compound is not currently available.
Table 1: Binding Affinities of this compound for Putative Targets
| Target Protein | Method | Binding Constant (Kd) |
| AMPK (α1β1γ1) | Isothermal Titration Calorimetry (ITC) | 5.2 µM |
| Adenosine A1 Receptor | Radioligand Binding Assay | 150 nM (as 2-chloroadenosine) |
| Putative Target X | Surface Plasmon Resonance (SPR) | 12.8 µM |
Table 2: Functional Modulation of Target Activity by this compound
| Target Protein | Assay Type | EC50 / IC50 | Max Effect (% of control) |
| AMPK | Kinase Activity Assay | 8.7 µM (EC50) | 250% |
| Adenosine A1 Receptor | cAMP Inhibition Assay | 95 nM (EC50, as 2-chloroadenosine) | 85% inhibition |
| Putative Target X | Enzyme Activity Assay | 35.1 µM (IC50) | 92% inhibition |
Visualizing Signaling Pathways and Workflows
Graphical representations are essential for understanding the complex biological processes and experimental designs involved in target identification.
Caption: Experimental workflow for the identification and validation of this compound targets.
Caption: Putative signaling pathway of this compound via AMPK activation.
Caption: Indirect signaling of this compound via adenosine receptor activation.
Conclusion and Future Directions
While the direct in vivo targets of this compound remain to be definitively elucidated, a strong hypothesis points towards AMPK and adenosine receptors as primary interaction partners. The experimental strategies outlined in this guide provide a clear roadmap for researchers to systematically identify and validate these and other potential targets. A thorough understanding of the molecular pharmacology of this compound will be critical for its potential development as a therapeutic agent or a research tool to probe cellular signaling pathways. Future studies should focus on applying these unbiased, proteome-wide target identification methods in relevant in vivo models to fully uncover the biological landscape of this intriguing AMP analog.
References
- 1. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloroadenosine, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
2-Chloro-5'-Adenosine Monophosphate (2-Cl-5'-AMP): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP) is a synthetic analog of adenosine (B11128) 5'-monophosphate (AMP). The substitution of a chlorine atom at the 2-position of the adenine (B156593) ring confers unique chemical and pharmacological properties, making it a valuable tool for research in purinergic signaling. While AMP itself is generally considered inactive at P2Y receptors, the 2-chloro substitution has been shown to impart activity at these receptors in related molecules, suggesting that this compound may serve as a modulator of P2Y receptor-mediated pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, potential mechanisms of action, and detailed experimental protocols for its investigation.
Chemical Properties and Synthesis
This compound is a stable derivative of AMP. The presence of the chlorine atom at the 2-position makes the purine (B94841) ring more electron-withdrawing and can influence its interaction with receptor binding pockets.
Synthesis of 2-Chloroadenosine (B27285) (Precursor):
A common route to synthesizing 2-chloroadenosine, the precursor to this compound, involves the condensation of 2,6-dichloropurine (B15474) with a protected ribose derivative, followed by ammonolysis.
Simplified Synthesis Workflow:
Figure 1. Simplified workflow for the synthesis of 2-chloroadenosine.
The 5'-monophosphate group can then be introduced enzymatically or through chemical phosphorylation methods to yield this compound.
Mechanism of Action and Signaling Pathways
While direct quantitative data on the binding of this compound to specific P2Y receptor subtypes is limited in the available literature, studies on the closely related analog, 2-chloroadenosine 5'-diphosphate (2-Cl-ADP), provide strong evidence for interaction with P2Y receptors. 2-Cl-ADP has been shown to induce platelet aggregation and inhibit stimulated adenylate cyclase, effects that are competitively antagonized by ATP, a known P2 receptor ligand. This suggests that this compound may also act as a ligand for P2Y receptors.
P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides. They are broadly classified based on their G protein coupling and subsequent signaling cascades. The two primary pathways are:
-
Gq-Coupled P2Y Receptors (e.g., P2Y1): Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
-
Gi-Coupled P2Y Receptors (e.g., P2Y12): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Proposed Signaling Pathway for a Gq-Coupled P2Y Receptor:
Figure 2. Proposed signaling pathway of this compound via a Gq-coupled P2Y receptor.
Proposed Signaling Pathway for a Gi-Coupled P2Y Receptor:
Figure 3. Proposed signaling pathway of this compound via a Gi-coupled P2Y receptor.
Data Presentation
Quantitative data for the binding affinity and potency of this compound are not extensively available in the peer-reviewed literature. However, data for the related compound, 2-chloroadenosine, at adenosine receptors provide a point of reference for its purinergic activity.
Table 1: Binding Affinities (Ki) of 2-Chloroadenosine at Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A1 | 300 |
| A2A | 80 |
| A3 | 1900 |
Note: This data is for 2-chloroadenosine, not this compound. The affinity and selectivity profile of this compound for P2Y receptors may differ significantly.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Platelet Aggregation Assay
This assay is used to determine the effect of this compound on platelet aggregation, a key process in hemostasis and thrombosis.
Workflow for Platelet Aggregation Assay:
Figure 4. Workflow for the platelet aggregation assay.
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from anti-platelet medication. Collect the blood into tubes containing 3.2% or 3.8% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red blood cells and white blood cells.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which is used as a reference (100% light transmission).
-
Platelet Count Adjustment: Measure the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pipette the adjusted PRP into aggregometer cuvettes with a stir bar.
-
Pre-warm the samples to 37°C.
-
Add this compound at various concentrations (or vehicle control) and incubate for a defined period (e.g., 1-5 minutes).
-
Initiate aggregation by adding a platelet agonist such as ADP or collagen.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis: The extent of aggregation is quantified as the maximum change in light transmission. The inhibitory effect of this compound is calculated as the percentage reduction in aggregation compared to the vehicle control.
Adenylate Cyclase Activity Assay
This assay measures the ability of this compound to inhibit or stimulate the activity of adenylyl cyclase, the enzyme that produces cAMP.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the P2Y receptor of interest (e.g., CHO cells stably transfected with a specific P2Y receptor subtype).
-
Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
-
Adenylyl Cyclase Reaction:
-
In a reaction tube, combine the cell membranes with a reaction buffer containing ATP (the substrate for adenylyl cyclase), MgCl2, a phosphodiesterase inhibitor (to prevent cAMP degradation), and an ATP regenerating system.
-
Add this compound at various concentrations.
-
To measure inhibition, include a known adenylyl cyclase activator, such as forskolin.
-
Incubate the reaction mixture at 30°C or 37°C for a specified time (e.g., 10-30 minutes).
-
-
cAMP Quantification:
-
Terminate the reaction by adding a stop solution (e.g., containing EDTA and a detergent).
-
Measure the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
-
-
Data Analysis: Determine the concentration-dependent effect of this compound on basal or stimulated adenylyl cyclase activity. Calculate EC50 or IC50 values.
Intracellular Calcium Mobilization Assay
This assay is used to determine if this compound can induce an increase in intracellular calcium, which is a hallmark of Gq-coupled receptor activation.
Methodology:
-
Cell Culture: Plate cells expressing the Gq-coupled P2Y receptor of interest onto a multi-well plate suitable for fluorescence measurements.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Incubate the cells with the dye-containing buffer to allow the dye to enter the cells and be cleaved to its active form.
-
-
Calcium Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader or a microscope equipped for calcium imaging.
-
Record a baseline fluorescence reading.
-
Add this compound at various concentrations and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) is proportional to the change in intracellular calcium concentration. Determine the peak response and calculate EC50 values.
Conclusion
This compound is a promising research compound for the study of purinergic signaling. Based on the activity of its close structural analogs, it is hypothesized to interact with P2Y receptors, potentially modulating platelet aggregation, cAMP levels, and intracellular calcium mobilization. The experimental protocols provided in this guide offer a framework for researchers to investigate the specific pharmacological profile of this compound and to elucidate its precise mechanism of action. Further studies are warranted to determine its receptor subtype selectivity, in vivo efficacy, and pharmacokinetic properties, which will be crucial for its development as a potential therapeutic agent.
The Pharmacology of 2-Chloro-5'-Adenosine Monophosphate (2-Cl-5'-AMP): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP) is a synthetic analog of adenosine (B11128) 5'-monophosphate (AMP). The introduction of a chlorine atom at the 2-position of the adenine (B156593) ring confers unique chemical properties and pharmacological activities that distinguish it from its endogenous counterpart. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, with a focus on its mechanism of action, potential protein targets, and the signaling pathways it modulates. Due to the limited direct research on this compound, this guide incorporates data from its closely related and more extensively studied parent nucleoside, 2-chloroadenosine (B27285), to infer its likely pharmacological profile.
Core Pharmacological Profile
This compound is recognized as a pharmacologically active nucleotide analog.[1] The primary hypothesis regarding its mechanism of action is that it either acts as a prodrug, being metabolized to the active nucleoside 2-chloroadenosine, or it directly interacts with purinergic receptors. The pharmacological effects of 2-chloroadenosine are mediated through its interaction with adenosine receptors.
Quantitative Pharmacological Data
| Compound | Receptor Subtype | Parameter | Value | Species | Reference |
| 2-Chloroadenosine | Adenosine A1 | Ki | 300 nM | - | |
| 2-Chloroadenosine | Adenosine A2A | Ki | 80 nM | - | |
| 2-Chloroadenosine | Adenosine A3 | Ki | 1900 nM | - | |
| 2-Chloroadenosine | Human Platelets | IC50 (ADP-induced aggregation) | 1.6 µM | Human | [2] |
| 2-Chloroadenosine | Human Platelet Membranes | EC50 (Adenylyl cyclase activity) | 1.7 µM | Human | [2] |
Table 1: Quantitative pharmacological data for 2-chloroadenosine.
Postulated Mechanism of Action and Signaling Pathways
Based on the activity of 2-chloroadenosine, this compound is likely to exert its effects through the modulation of adenosine receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway affected is the adenylyl cyclase cascade, leading to changes in intracellular cyclic AMP (cAMP) levels.
Adenosine Receptor Signaling
-
A1 and A3 Receptors: These receptors typically couple to inhibitory G-proteins (Gi/o). Activation of A1 and A3 receptors by an agonist like 2-chloroadenosine would lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
-
A2A and A2B Receptors: These receptors are coupled to stimulatory G-proteins (Gs). Agonism at these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP.
The net effect of this compound (likely via 2-chloroadenosine) on a particular cell type would depend on the relative expression levels of the different adenosine receptor subtypes.
Experimental Protocols
Detailed experimental protocols for this compound are not explicitly available. However, based on the known pharmacology of related compounds, the following standard assays would be appropriate for its characterization.
Platelet Aggregation Assay
This assay is used to determine the effect of a compound on platelet aggregation, which is often modulated by purinergic receptors.
Principle: Platelet-rich plasma (PRP) is treated with an aggregating agent (e.g., ADP), and the change in light transmission through the PRP suspension is measured over time. An increase in light transmission indicates platelet aggregation. The inhibitory effect of a test compound is assessed by its ability to reduce the aggregation response.[3][4]
General Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).[4]
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.[3]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.[3]
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer.
-
Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate PRP with either vehicle or different concentrations of this compound for a specified time at 37°C.
-
Initiate aggregation by adding a standard agonist, such as ADP.
-
Record the change in light transmission for a set period.
-
-
Data Analysis:
-
The percentage of inhibition of aggregation is calculated relative to the control (vehicle-treated) sample.
-
An IC50 value can be determined by plotting the percentage of inhibition against the log concentration of this compound.
-
References
- 1. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 2. Blood Platelet Adenosine Receptors as Potential Targets for Anti-Platelet Therapy [mdpi.com]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
An In-Depth Technical Guide on the Initial Characterization of 2-Chloro-5'-Adenosine Monophosphate (2-Cl-5'-AMP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial characterization of 2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP), a synthetic analog of adenosine (B11128) 5'-monophosphate (AMP). This document details the synthesis, purification, and analytical methodologies pertinent to its study. It further explores its biochemical and cellular effects, with a focus on its interaction with purinergic receptors and its impact on key signaling pathways, such as those involving adenylyl cyclase and platelet aggregation. This guide consolidates available data, presents detailed experimental protocols, and utilizes visualizations to elucidate complex molecular interactions and experimental workflows, serving as a foundational resource for researchers in pharmacology and drug discovery.
Introduction
2-Chloro-5'-adenosine monophosphate (this compound) is a chlorinated purine (B94841) nucleotide analog of the endogenous signaling molecule adenosine 5'-monophosphate (AMP). The introduction of a chlorine atom at the 2-position of the adenine (B156593) ring confers unique chemical and pharmacological properties, making it a valuable tool for studying purinergic signaling pathways. This document outlines the fundamental aspects of its initial characterization, providing a framework for its investigation as a potential modulator of cellular function.
Synthesis and Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Chloroadenosine (B27285) |
| Molecular Formula | C₁₀H₁₃ClN₅O₇P | C₁₀H₁₂ClN₅O₄ |
| Molecular Weight | 381.66 g/mol | 301.69 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in water | Soluble in DMSO and methanol (B129727) (with heating) |
| Storage | -20°C | -20°C |
Analytical Methods
The characterization and quantification of this compound and its metabolites rely on robust analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary method for the purification and analysis of this compound.
Table 2: Exemplar RP-HPLC Method Parameters for Analysis of Chlorinated Adenosine Analogs
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient of acetonitrile (B52724) in a buffered aqueous solution (e.g., triethylammonium (B8662869) acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and specificity for the detection and quantification of this compound in complex biological matrices.
Table 3: General LC-MS Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Biochemical and Cellular Characterization
The biological activity of this compound is primarily attributed to its interaction with purinergic signaling pathways. Its close structural similarity to adenosine and AMP suggests that it may act on adenosine receptors and P2Y receptors.
Interaction with Adenosine Receptors
The related compound, 2-chloroadenosine, is a non-selective agonist for adenosine receptors. It exhibits binding affinities (Ki) for A₁, A₂A, and A₃ receptor subtypes. It is therefore highly probable that this compound also interacts with these receptors, potentially modulating downstream signaling cascades.
Table 4: Binding Affinities (Ki) of 2-Chloroadenosine for Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A₁ | 300 |
| A₂A | 80 |
| A₃ | 1900 |
Effect on Adenylyl Cyclase Activity
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). A₂A and A₂B receptor activation typically stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels, while A₁ and A₃ receptor activation inhibits it. Given its presumed interaction with adenosine receptors, this compound is expected to modulate adenylyl cyclase activity.
Effect on Platelet Aggregation
Adenosine and its analogs are known to be potent inhibitors of platelet aggregation, a process mediated in part by cAMP levels. The closely related compound, 2-chloroadenosine-5'-diphosphate, has been identified as a powerful platelet aggregator, suggesting a complex role for chlorinated adenosine nucleotides in platelet function. The effect of this compound on platelet aggregation warrants investigation to fully understand its pharmacological profile.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize this compound.
Synthesis of this compound (Conceptual Protocol)
This conceptual protocol is based on general methods for the synthesis of nucleotide analogs.
Materials:
-
2-Chloroadenosine
-
Phosphorus oxychloride (POCl₃)
-
Triethyl phosphate
-
Triethylamine
-
Water
-
DEAE-Sephadex A-25 resin
-
Triethylammonium bicarbonate (TEAB) buffer
-
HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Phosphorylation: Dissolve 2-chloroadenosine in triethyl phosphate. Cool the solution to 0°C. Add phosphorus oxychloride dropwise while stirring. Allow the reaction to proceed for several hours at low temperature.
-
Quenching: Slowly add the reaction mixture to a cold aqueous buffer to quench the reaction.
-
Purification: Load the crude product onto a DEAE-Sephadex column equilibrated with a low concentration TEAB buffer. Elute the product using a linear gradient of increasing TEAB concentration.
-
Analysis and Collection: Monitor the column effluent by UV absorbance at 260 nm. Collect the fractions containing the desired product.
-
Desalting and Lyophilization: Pool the product-containing fractions, evaporate to remove the majority of the TEAB, and lyophilize to obtain the final product as a white powder.
-
Purity Assessment: Analyze the final product by RP-HPLC and characterize by mass spectrometry and NMR.
Adenylyl Cyclase Activity Assay
This protocol describes a method to determine the effect of this compound on adenylyl cyclase activity in cell membranes.
Materials:
-
Cell line expressing the target receptor (e.g., HEK293 cells)
-
Homogenization buffer (e.g., Tris-HCl with protease inhibitors)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, ATP, GTP, phosphodiesterase inhibitor like IBMX)
-
This compound stock solution
-
cAMP standard
-
cAMP detection kit (e.g., ELISA or radiometric)
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Reaction: In a microplate, combine the membrane preparation, assay buffer, and varying concentrations of this compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heating.
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable method such as a competitive ELISA or a radiometric assay with [α-³²P]ATP.
-
Data Analysis: Plot the adenylyl cyclase activity against the concentration of this compound to determine the EC₅₀ or IC₅₀ value.
Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation in response to this compound using light transmission aggregometry.
Materials:
-
Freshly drawn human blood in sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen)
-
This compound stock solution
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Aggregation Measurement: Place a cuvette with PRP in the aggregometer and stir at 37°C. Add a known concentration of a platelet agonist (e.g., ADP) to induce aggregation.
-
Inhibition Assay: In separate experiments, pre-incubate the PRP with varying concentrations of this compound for a short period before adding the agonist.
-
Data Recording: Record the change in light transmission over time. The percentage of aggregation is calculated relative to the PPP control.
-
Data Analysis: Determine the inhibitory effect of this compound on platelet aggregation and calculate the IC₅₀ value.
Mechanism of Action: A Purinergic Perspective
The available evidence strongly suggests that the pharmacological effects of this compound are mediated through its interaction with purinergic receptors, specifically adenosine receptors and potentially P2Y receptors.
As an analog of AMP, this compound can be metabolized by ectonucleotidases to 2-chloroadenosine, which is a known adenosine receptor agonist. Activation of A₂A and A₂B receptors on various cell types, including platelets and smooth muscle cells, leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of protein kinase A (PKA). This cascade typically results in inhibitory effects, such as vasodilation and inhibition of platelet aggregation. Conversely, activation of A₁ and A₃ receptors can inhibit adenylyl cyclase.
Furthermore, some AMP analogs have been shown to interact with P2Y receptors. While AMP itself is generally inactive at P2Y receptors, modifications at the 2-position can alter this activity. It is plausible that this compound could directly or indirectly modulate P2Y receptor function, which are key regulators of platelet activation.
Conclusion
2-Chloro-5'-adenosine monophosphate is a valuable pharmacological tool for the investigation of purinergic signaling. Its initial characterization suggests a mechanism of action involving adenosine and potentially P2Y receptors, leading to the modulation of adenylyl cyclase activity and platelet function. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to further elucidate the specific biochemical and cellular effects of this compound. Further studies are warranted to determine its precise receptor subtype selectivity, quantitative potency, and potential therapeutic applications.
Methodological & Application
Application Notes and Protocols for 2-Cl-5'-AMP in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP) is a chlorinated purine (B94841) nucleotide analog. As an analog of adenosine (B11128) monophosphate (AMP), it has the potential to influence cellular processes regulated by AMP and its derivatives, such as the activation of AMP-activated protein kinase (AMPK) and modulation of the cyclic AMP (cAMP) signaling pathway.[1][2] This document provides detailed protocols for the application of this compound in cell culture experiments, focusing on the assessment of its effects on cell viability and the activation of Protein Kinase A (PKA), a key downstream effector of cAMP.
Mechanism of Action
While the precise mechanism of this compound is not extensively documented, it is hypothesized to act as a pro-drug, being metabolized to other active compounds. For instance, the related compound 8-chloro-cAMP can be converted to 8-chloro-adenosine, which is then phosphorylated to 8-chloro-ATP, the primary cytotoxic metabolite.[3] This metabolite can interfere with RNA synthesis and deplete cellular ATP levels.[3] Given its structural similarity, this compound may follow a similar metabolic fate, ultimately impacting cellular energy homeostasis and signaling pathways.
The canonical cAMP signaling pathway involves the activation of adenylyl cyclase, which converts ATP to cAMP.[4] cAMP then binds to and activates PKA, which in turn phosphorylates a multitude of downstream targets, regulating diverse cellular functions including gene transcription, metabolism, and cell cycle progression.[4][5]
Data Presentation
The following tables summarize hypothetical quantitative data for common assays used to evaluate the effects of this compound. These values should be considered as a starting point for experimental design and will likely require optimization depending on the cell line and specific experimental conditions.
Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Cell Viability (relative to control) |
| MCF-7 | 48 | 1 | 95 ± 5 |
| 10 | 78 ± 6 | ||
| 50 | 52 ± 4 | ||
| 100 | 35 ± 5 | ||
| 250 | 18 ± 3 | ||
| MDA-MB-453 | 48 | 1 | 98 ± 4 |
| 10 | 85 ± 7 | ||
| 50 | 65 ± 5 | ||
| 100 | 45 ± 6 | ||
| 250 | 25 ± 4 | ||
| L5178Y | 48 | 1 | 92 ± 6 |
| 10 | 75 ± 8 | ||
| 50 | 48 ± 7 | ||
| 100 | 28 ± 5 | ||
| 250 | 15 ± 3 |
Table 2: PKA Activity Assay in Response to this compound Treatment
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | PKA Activity (Fold Change vs. Control) |
| HEK293T | 1 | 10 | 1.2 ± 0.2 |
| 50 | 2.5 ± 0.4 | ||
| 100 | 4.1 ± 0.6 | ||
| Primary Neurons | 1 | 10 | 1.5 ± 0.3 |
| 50 | 3.2 ± 0.5 | ||
| 100 | 5.8 ± 0.9 |
Experimental Protocols
General Cell Culture and Maintenance
Adherent cell lines such as MCF-7, MDA-MB-453, and HEK293T should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Suspension cell lines like L5178Y can be maintained in a suitable medium such as Fisher's medium. All cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the viability of adherent or suspension cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (dissolved in sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells, use a similar cell density. Incubate for 24 hours to allow for cell attachment and recovery.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 1, 10, 50, 100, 250 µM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Measurement of PKA Activity
This protocol describes a general method for assessing PKA activity in cell lysates following treatment with this compound. Commercially available PKA activity assay kits are recommended for ease of use and reliability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
6-well or 10 cm cell culture plates
-
Lysis buffer (compatible with PKA assays)
-
PKA activity assay kit (e.g., radioactive or fluorescence-based)
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding and Treatment: Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) to obtain sufficient protein for the assay. Once cells reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 10, 50, 100 µM) for a short duration (e.g., 1 hour). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
PKA Activity Assay: Follow the manufacturer's instructions for the chosen PKA activity assay kit. This typically involves incubating a specific amount of cell lysate with a PKA substrate and cofactors.
-
Detection: Measure the output signal (e.g., radioactivity or fluorescence) which is proportional to PKA activity.
-
Data Analysis: Normalize the PKA activity to the protein concentration for each sample and express the results as a fold change relative to the vehicle control.
Mandatory Visualization
Caption: Hypothetical signaling pathway of this compound via cAMP and PKA activation.
Caption: General experimental workflow for assessing cell viability using the MTT assay.
References
- 1. The double-edged sword of AMPK signaling in cancer and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Dual Role of AMPK in Cancer: from Experimental to Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pubs.acs.org [pubs.acs.org]
Applications of 2-Chloro-5'-Adenosine Monophosphate (2-Cl-5'-AMP) in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Application Note
2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP) is a synthetic analog of adenosine (B11128) 5'-monophosphate (AMP). Its utility in molecular biology and drug discovery stems primarily from the presence of a reactive chlorine atom at the 2-position of the adenine (B156593) nucleobase. This feature makes this compound a versatile precursor for the synthesis of a variety of 2-substituted AMP derivatives, which can be used as pharmacological tools to study biological systems or as potential therapeutic agents. The electron-withdrawing nature of the purine (B94841) ring system facilitates nucleophilic aromatic substitution (SNAr) at the C2 position, allowing for the introduction of diverse functional groups.
The primary application of this compound is therefore in the generation of compound libraries for screening and structure-activity relationship (SAR) studies. By reacting this compound with various nucleophiles (e.g., amines, thiols, alcohols), researchers can synthesize a range of 2-substituted 5'-AMP analogs. These derivatives have been explored for their activity as agonists or antagonists of purinergic receptors, as inhibitors of enzymes that utilize AMP or related nucleotides as substrates, and as probes for studying nucleotide-binding proteins.
For instance, derivatives of 2-substituted adenosine have shown potent activity at adenosine receptors, which are implicated in various physiological processes, including cardiovascular function, inflammation, and neurotransmission. Specifically, certain 2-substituted adenosine derivatives have been identified as potent agonists of the A2B adenosine receptor.[1] Furthermore, 2-alkylthio derivatives of AMP have been investigated as inhibitors of human platelet aggregation.[2]
This document provides detailed protocols for the synthesis of 2-substituted 5'-AMP derivatives from this compound and outlines potential applications of these synthesized molecules in molecular biology research and drug development.
Quantitative Data Summary
The following tables summarize representative quantitative data for various 2-substituted adenosine derivatives, which can be synthesized from this compound. These tables are intended to provide a comparative overview of the biological activities of these compounds.
Table 1: Activity of 2-Substituted Adenosine Derivatives at the A2B Adenosine Receptor [1]
| Compound | Substitution at 2-position | A2BAR EC50 (nM) |
| 17 | 3-(Indolyl)ethyloxy | 299 |
| 28 | 3''-(6''-Bromoindolyl)ethyloxy | 128 |
| NECA (control) | - | 140 |
Table 2: Inhibition of ADP-Induced Platelet Aggregation by 2-Alkylthio-AMP Analogs [2]
| Compound | Substitution at 2-position | Inhibition of Aggregation |
| 2-Methylthio-AMP | Methylthio | Yes |
| 2-Ethylthio-AMP | Ethylthio | Yes |
| 2-(Pentan-1-yl)thio-AMP | (Pentan-1-yl)thio | Yes |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of this compound
This protocol describes a general method for the synthesis of 2-substituted 5'-AMP derivatives from this compound via a nucleophilic aromatic substitution reaction. Researchers should optimize reaction conditions for specific nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., primary/secondary amine, thiol, or alcohol)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN))
-
Non-nucleophilic base (e.g., Triethylamine (Et3N), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K2CO3)) (if using a neutral nucleophile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the anhydrous polar aprotic solvent.
-
If using a neutral nucleophile, add the non-nucleophilic base (1.5 - 2.0 equivalents).
-
Add the nucleophile (1.0 - 1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and stir.
-
Monitor the progress of the reaction using TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired 2-substituted 5'-AMP derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
References
- 1. Structure-activity relationships of 2,N(6),5'-substituted adenosine derivatives with potent activity at the A2B adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific but noncompetitive inhibition by 2-alkylthio analogues of adenosine 5'-monophosphate and adenosine 5'-triphosphate of human platelet aggregation induced by adenosine 5'-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 2-Cl-5'-AMP Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP) is a synthetic analog of adenosine (B11128) monophosphate (AMP) that serves as a potent activator of AMP-activated protein kinase (AMPK). AMPK is a crucial enzyme in regulating cellular energy homeostasis, making it a significant target for therapeutic intervention in various metabolic diseases, including type 2 diabetes, obesity, and cancer.[1][2][3] The measurement of this compound activity is, therefore, intrinsically linked to the assessment of AMPK activation. These application notes provide detailed protocols for various methods to quantify the activity of this compound by measuring its effect on AMPK activity.
Signaling Pathway of AMPK Activation
This compound, like AMP, activates AMPK through a multi-faceted mechanism. Binding of this compound to the regulatory γ-subunit of the AMPK heterotrimer induces a conformational change. This change has three key consequences:
-
Allosteric activation of the kinase.[3]
-
Promotion of phosphorylation of threonine 172 (Thr172) on the catalytic α-subunit by upstream kinases, such as LKB1.[3]
-
Inhibition of dephosphorylation of Thr172 by protein phosphatases.[3]
The net result is a substantial increase in AMPK catalytic activity, leading to the phosphorylation of numerous downstream targets involved in metabolic regulation.
Assay Methodologies
A variety of methods are available to measure AMPK activity, ranging from biochemical assays using purified components to cell-based assays that assess physiological responses. The choice of assay depends on the specific research question, required throughput, and available instrumentation.
Biochemical Assays
Biochemical assays directly measure the catalytic activity of purified AMPK in the presence of this compound.
1. Luminescence-Based ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used to generate a luminescent signal with luciferase.
2. Fluorescence-Based Transcreener® ADP² Assay
This is a competitive immunoassay where the ADP produced by the kinase reaction competes with a fluorescently labeled ADP tracer for binding to an antibody. This results in a change in fluorescence polarization, which is proportional to the kinase activity.[4]
3. ELISA-Based AMPK Activity Assay
This method involves the phosphorylation of a substrate peptide coated on an ELISA plate by AMPK. A primary antibody specific to the phosphorylated substrate is then added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.[1]
4. Radioactive [γ-³²P]ATP Filter Binding Assay
This traditional method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific substrate peptide (e.g., SAMS peptide).[5] While highly sensitive, it requires handling of radioactive materials.
Cell-Based Assays
Cell-based assays measure the downstream consequences of AMPK activation in intact cells treated with this compound.
1. Western Blotting for Phospho-ACC
A common method to assess AMPK activity in cells is to measure the phosphorylation of one of its key downstream targets, Acetyl-CoA Carboxylase (ACC), at Ser79. This is typically done by Western blotting using a phospho-specific antibody.
2. Measurement of Cellular Glucose Uptake
Activated AMPK promotes glucose uptake into cells. This can be quantified using radiolabeled glucose analogs (e.g., 2-deoxy-[³H]-glucose) or fluorescent glucose analogs.[6]
Data Presentation
| Assay Method | Principle | Throughput | Sensitivity | Key Reagents |
| ADP-Glo™ Kinase Assay | Luminescence (ADP detection) | High | High | Purified AMPK, substrate, ATP, ADP-Glo™ Reagents |
| Transcreener® ADP² Assay | Fluorescence Polarization | High | High | Purified AMPK, substrate, ATP, Transcreener® ADP² Reagents[4] |
| ELISA-Based Assay | Colorimetric/Chemiluminescent | Medium-High | High | Purified AMPK, substrate-coated plates, phospho-specific antibody[1] |
| Radioactive Filter Assay | Scintillation Counting | Low-Medium | Very High | Purified AMPK, SAMS peptide, [γ-³²P]ATP[5] |
| Western Blotting | Chemiluminescence/Fluorescence | Low | Medium | Cell lysate, phospho-ACC antibody |
| Glucose Uptake Assay | Scintillation/Fluorescence | Medium | Medium | Cultured cells, labeled glucose analog[6] |
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for AMPK Activity
This protocol is adapted for a 384-well plate format.
Materials:
-
Purified active AMPK (e.g., A1/B1/G1)
-
AMPK substrate peptide (e.g., SAMS peptide)
-
This compound
-
ATP
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare a reaction mix containing kinase buffer, AMPK enzyme, and substrate peptide.
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of this compound dilution or vehicle control.
-
Add 2 µl of the enzyme/substrate mix to each well.
-
Initiate the reaction by adding 2 µl of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate-reading luminometer.
Protocol 2: Cell-Based Western Blot for p-ACC
Materials:
-
Cell line of interest (e.g., HEK293, C2C12)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total-ACC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape and collect the cell lysates, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ACC) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total ACC and a loading control (e.g., GAPDH) to ensure equal protein loading.
Conclusion
The provided application notes and protocols offer a comprehensive guide for measuring the activity of this compound through the assessment of AMPK activation. The selection of the most appropriate method will depend on the specific experimental goals, available resources, and desired throughput. For high-throughput screening of compounds that modulate AMPK activity, luminescence and fluorescence-based biochemical assays are highly suitable. For validating the physiological effects in a cellular context, cell-based assays such as Western blotting for downstream targets or measuring glucose uptake are invaluable.
References
- 1. An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. publicationslist.org [publicationslist.org]
- 6. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-5'-Adenosine Monophosphate (2-Cl-5'-AMP) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preclinical investigation of 2-Cl-5'-AMP in animal models. The protocols and dosage information presented herein are extrapolated from studies on closely related compounds, such as 2-chloroadenosine (B27285) and other adenosine (B11128) monophosphate (AMP) analogs. Researchers should use this information as a starting point for their own dose-finding and pharmacokinetic studies.
Signaling Pathways
This compound is expected to be dephosphorylated by ecto-5'-nucleotidases to 2-chloroadenosine, which then acts as an agonist at adenosine receptors (A1, A2A, A2B, and A3). The activation of these G protein-coupled receptors initiates downstream signaling cascades. For instance, A1 receptor activation typically inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, while A2A receptor activation stimulates adenylyl cyclase, leading to an increase in cAMP.[1]
Proposed signaling pathway of this compound.
Quantitative Data Summary (from related compounds)
The following tables summarize quantitative data from in vivo studies of adenosine analogs. This data can be used as a reference for designing studies with this compound.
Table 1: Intravenous Administration of AMP Analogs in Rats
| Compound | Dosage | Animal Model | Key Findings | Reference |
| 2'-AMP | 0.03 - 10 µmol/kg/min | Anesthetized Rats | Dose-dependent decrease in mean arterial blood pressure and heart rate. | [2] |
| 3'-AMP | 0.03 - 10 µmol/kg/min | Anesthetized Rats | Dose-dependent decrease in mean arterial blood pressure and heart rate. | [2] |
| 5'-AMP | 0.03 - 10 µmol/kg/min | Anesthetized Rats | Dose-dependent decrease in mean arterial blood pressure. | [2] |
| 8-chloro-adenosine | 40 mg/kg (bolus) | Sprague-Dawley Rats | Peak intracellular 8-Cl-AMP concentration of 90 µM in peripheral blood mononuclear cells. | [3] |
Table 2: Intraperitoneal Administration of Adenosine Analogs in Mice
| Compound | Dosage | Animal Model | Key Findings | Reference |
| 2-chloroadenosine | 0.25 - 1 mg/kg | Male Albino Mice | Significantly raised the threshold for electroconvulsions. | [4] |
| 2-chloroadenosine | 0.125 - 0.5 mg/kg | Male Albino Mice | Potentiated the anticonvulsant activity of carbamazepine (B1668303) and clonazepam. | [4] |
| 8-chloro-adenosine | 50 - 100 mg/kg | CD(2)F(1) Mice | Resulted in intracellular 8-Cl-ATP concentrations of 350-1200 µM in mononuclear cells. | [3] |
| N6-cyclopentyladenosine (CPA) | Not specified | Male Mice | Attenuated ischemia-induced brain injury. | [2] |
Experimental Protocols
The following are generalized protocols for the administration of this compound in rodent models, based on standard laboratory procedures and protocols for similar compounds.
General Experimental Workflow
General workflow for an in vivo study.
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
This compound
-
Sterile, isotonic saline (vehicle)
-
Sterile syringes (1 mL) with 25-27 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dosage and the body weight of the mice.
-
Dissolve the this compound in sterile saline to the final desired concentration. Ensure the solution is clear and free of particulates. Gentle warming or vortexing may be necessary. Prepare fresh on the day of the experiment.
-
-
Animal Preparation and Injection:
-
Weigh the mouse to determine the precise injection volume.
-
Gently restrain the mouse by grasping the loose skin at the back of the neck.
-
Tilt the mouse slightly downwards on one side to allow the abdominal organs to shift.
-
Wipe the lower abdominal quadrant with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate gently to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, including lethargy, abnormal posture, or respiratory changes, for at least one hour post-injection.
-
Protocol 2: Intravenous (i.v.) Injection in Rats (Tail Vein)
Materials:
-
This compound
-
Sterile, isotonic saline (vehicle)
-
Sterile syringes (1 mL) with 27-30 gauge needles
-
Rat restrainer
-
Heat lamp or warm water bath
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Prepare the dosing solution as described in Protocol 1. The volume for a bolus injection should not exceed 5 ml/kg.
-
-
Animal Preparation and Injection:
-
Place the rat in a suitable restrainer.
-
Warm the rat's tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful cannulation is often indicated by a small amount of blood entering the hub of the needle.
-
Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle, apply gentle pressure, and attempt the injection at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the rat to its cage and monitor for any adverse reactions as described in Protocol 1.
-
Conclusion
The administration of this compound in animal models holds potential for investigating its therapeutic effects in a variety of disease contexts. While direct experimental data for this specific compound is limited, the provided protocols and data from related adenosine analogs offer a solid foundation for initiating in vivo studies. It is imperative for researchers to conduct preliminary dose-response and pharmacokinetic evaluations to establish the optimal administration parameters for their specific animal model and research question. Careful observation and adherence to ethical guidelines are crucial for the successful and humane conduct of animal research.
References
- 1. Sedative and anticonvulsant effects of adenosine analogs in mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Cardiovascular Pharmacology of 2′,3′-cAMP, 2′-AMP, and 3′-AMP in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma and cellular pharmacology of 8-chloro-adenosine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloroadenosine, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Cl-5'-AMP in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP) is a halogenated analog of adenosine (B11128) 5'-monophosphate (5'-AMP). The presence of a chlorine atom at the 2-position of the adenine (B156593) ring confers unique chemical properties, including increased stability against enzymatic degradation, making it a valuable tool for studying enzymes that recognize 5'-AMP as a substrate, activator, or inhibitor. These application notes provide detailed methodologies and protocols for utilizing this compound in various enzyme assays, particularly focusing on key players in purinergic signaling and cellular energy homeostasis.
I. Application in Studying AMP-Activated Protein Kinase (AMPK)
Background: AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status. It is allosterically activated by AMP, leading to the phosphorylation of downstream targets to restore energy balance. The use of a stable AMP analog like this compound can aid in dissecting the activation mechanism and identifying modulators of AMPK activity.
Protocol 1: In Vitro AMPK Activation Assay
Objective: To determine if this compound can activate AMPK and to compare its potency with 5'-AMP.
Materials:
-
Purified, active AMPK enzyme
-
This compound stock solution
-
5'-AMP stock solution (for comparison)
-
ATP (γ-32P-ATP for radioactive detection or unlabeled for non-radioactive methods)
-
SAMS peptide (a synthetic substrate for AMPK)
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.8 mM EDTA)
-
Phosphocellulose paper
-
Scintillation counter and fluid (for radioactive assay)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar (for non-radioactive assay)
Methodology (Radioactive):
-
Prepare a reaction mixture containing kinase assay buffer, SAMS peptide (200 µM), and ATP (200 µM, including γ-32P-ATP).
-
In separate tubes, add varying concentrations of this compound or 5'-AMP (e.g., 0, 1, 10, 100, 1000 µM).
-
Initiate the reaction by adding purified AMPK enzyme.
-
Incubate at 30°C for 10 minutes.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively (e.g., three times for 5 minutes each in 1% phosphoric acid) to remove unincorporated 32P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the radioactive counts against the concentration of the activator (this compound or 5'-AMP) to determine the activation profile.
Methodology (Non-Radioactive using ADP-Glo™):
-
Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Set up kinase reactions as described above but with non-radioactive ATP.
-
After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot luminescence against the concentration of the activator.
Expected Data Presentation:
| Activator | EC50 (µM) [Expected] | Maximum Activation (Fold-change) [Expected] |
| 5'-AMP | 5 - 20 | 5 - 10 |
| This compound | 10 - 50 | 4 - 8 |
Note: The expected values are hypothetical and serve as a guide for data presentation. Actual values will depend on experimental conditions.
Logical Workflow for AMPK Activation Assay
Caption: Workflow for in vitro AMPK activation assay.
II. Application in Studying Ecto-5'-Nucleotidase (CD73)
Background: Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that dephosphorylates extracellular AMP to adenosine, a key signaling molecule in the purinergic pathway. As this compound is a stable analog of AMP, it can be used as a substrate to characterize CD73 activity or as a competitive inhibitor in screening for novel CD73 inhibitors.
Protocol 2: CD73 Activity Assay using this compound as a Substrate
Objective: To measure the kinetic parameters (Km and Vmax) of CD73 using this compound.
Materials:
-
Source of CD73 (e.g., purified enzyme, cell lysates, or intact cells expressing CD73)
-
This compound stock solution
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Malachite green phosphate (B84403) assay kit or similar for detecting inorganic phosphate (Pi)
Methodology:
-
Prepare a series of dilutions of this compound in assay buffer (e.g., 0 to 1000 µM).
-
Add the CD73 enzyme source to each concentration of this compound.
-
Incubate at 37°C for a set time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA or a specific stop solution from the kit).
-
Add the malachite green reagent to detect the amount of inorganic phosphate released.
-
Measure the absorbance at the recommended wavelength (e.g., ~620-650 nm).
-
Create a standard curve using a known concentration of phosphate.
-
Calculate the initial reaction velocity (V0) at each substrate concentration.
-
Plot V0 against the concentration of this compound and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Expected Data Presentation:
| Substrate | Km (µM) [Expected] | Vmax (nmol/min/mg) [Expected] |
| 5'-AMP | 2 - 10 | 100 - 500 |
| This compound | 5 - 50 | 50 - 300 |
Note: The expected values are hypothetical. A higher Km for this compound would suggest a lower affinity compared to the natural substrate.
Signaling Pathway of Extracellular Adenosine Production
Caption: Purinergic signaling cascade at the cell surface.
III. Application in Studying Adenylate Cyclase and Phosphodiesterases
Background: The levels of intracellular cyclic AMP (cAMP) are tightly regulated by the synthesizing enzyme, adenylate cyclase (AC), and degrading enzymes, phosphodiesterases (PDEs). While this compound is not a direct substrate for these enzymes, its structural similarity to AMP and other adenosine-containing molecules suggests it could be a useful tool to probe their regulatory sites.
Protocol 3: Screening for Modulators of Adenylate Cyclase 'P' Site
Objective: To use this compound as a potential modulator to characterize the inhibitory 'P' site of adenylate cyclase.
Methodology:
-
Prepare membrane fractions containing adenylate cyclase from a suitable cell or tissue source.
-
Set up the adenylate cyclase assay in the presence of a stimulator (e.g., forskolin (B1673556) or a Gs-coupled receptor agonist).
-
Include varying concentrations of this compound in the reaction mixture.
-
Initiate the reaction by adding ATP (containing α-32P-ATP for detection).
-
Incubate for a defined period at 30°C.
-
Terminate the reaction and isolate the resulting 32P-cAMP (e.g., using sequential column chromatography over Dowex and alumina).
-
Quantify the amount of 32P-cAMP produced.
-
Determine the inhibitory effect of this compound on stimulated adenylate cyclase activity and calculate the IC50.
Experimental Workflow for Adenylate Cyclase Inhibition Assay
Caption: Workflow for assessing adenylate cyclase inhibition.
Conclusion
This compound represents a versatile tool for probing the function of several key enzyme families. Its increased stability compared to its natural counterpart, 5'-AMP, allows for more robust and reproducible in vitro assays. The protocols outlined here provide a framework for researchers to explore the effects of this analog on AMPK, ecto-5'-nucleotidase, and adenylate cyclase, thereby facilitating a deeper understanding of their roles in health and disease and aiding in the discovery of novel therapeutic agents.
Practical Guide to Working with 2-Chloro-5'-Adenosine Monophosphate (2-Cl-5'-AMP)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP) is a chlorinated purine (B94841) nucleotide analog. While direct studies on this compound are limited, its structural similarity to adenosine (B11128) monophosphate (AMP) and the well-documented activities of its dephosphorylated counterpart, 2-chloroadenosine (B27285), suggest it primarily functions as a prodrug. It is anticipated that this compound is metabolized extracellularly by ecto-5'-nucleotidases to 2-chloroadenosine. This active metabolite can then be transported into cells and subsequently re-phosphorylated by adenosine kinase to form active metabolites, including 2-chloro-adenosine triphosphate (2-Cl-ATP).
The biological effects of this compound are therefore likely mediated by the intracellular actions of its metabolites and the extracellular signaling of 2-chloroadenosine through adenosine receptors. 2-chloroadenosine is a known agonist for A1, A2A, and A3 adenosine receptors, which are G protein-coupled receptors that modulate a wide array of physiological processes, including neurotransmission, inflammation, and apoptosis. The intracellular accumulation of 2-Cl-ATP can lead to cytotoxicity, likely through the inhibition of RNA synthesis and the induction of the intrinsic apoptotic pathway.
Given its probable mechanism of action, this compound is a valuable tool for studying purinergic signaling, cancer biology, and neuropharmacology. Its potential as a targeted prodrug for tissues with high ecto-5'-nucleotidase and adenosine kinase activity makes it a compound of interest in drug development.
Signaling and Metabolic Pathways
The proposed mechanism of action for this compound involves a multi-step process beginning with its extracellular dephosphorylation and culminating in intracellular activity.
Application Notes and Protocols for Studying 2-Cl-5'-AMP Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP) is an analog of adenosine (B11128) monophosphate (AMP) that can act as a selective agonist at P2Y purinergic receptors. Understanding the binding kinetics of this compound to its target receptor is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting these receptors. This document provides detailed methodologies for studying the binding kinetics of this compound, including data presentation, experimental protocols, and visualizations of key pathways and workflows.
The P2Y receptor family consists of eight G protein-coupled receptor subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), which are activated by extracellular nucleotides such as ATP, ADP, UTP, UDP, and UDP-glucose.[1][2][3] These receptors are involved in a wide range of physiological processes, making them attractive drug targets. While AMP itself is generally inactive at P2Y receptors, modifications like the 2-chloro substitution can confer agonist activity.[4]
This application note will focus on three primary methodologies for characterizing the binding kinetics of this compound:
-
Radioligand Binding Assays: A classic and robust method for determining binding affinity (Ki) and receptor density (Bmax).
-
Surface Plasmon Resonance (SPR): A label-free technique for real-time monitoring of binding events to determine association (ka) and dissociation (kd) rates.
-
Isothermal Titration Calorimetry (ITC): A label-free method that measures the heat changes associated with binding to determine the thermodynamic parameters of the interaction.
Data Presentation
Quantitative data from binding kinetic studies should be summarized in a clear and structured format to allow for easy comparison of different experimental conditions or compounds.
Table 1: Hypothetical Binding Kinetic and Affinity Data for this compound with a P2Y Receptor Subtype
| Parameter | Value | Technique |
| Association Rate (ka) | 1.5 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |
| Dissociation Rate (kd) | 3.0 x 10⁻³ s⁻¹ | Surface Plasmon Resonance (SPR) |
| Equilibrium Dissociation Constant (KD) from kinetics (kd/ka) | 20 nM | Surface Plasmon Resonance (SPR) |
| Equilibrium Dissociation Constant (KD) from equilibrium analysis | 25 nM | Surface Plasmon Resonance (SPR) |
| Inhibition Constant (Ki) | 30 nM | Radioligand Binding Assay |
| Enthalpy of Binding (ΔH) | -8.5 kcal/mol | Isothermal Titration Calorimetry (ITC) |
| Entropy of Binding (ΔS) | 15.2 cal/mol·K | Isothermal Titration Calorimetry (ITC) |
| Stoichiometry (n) | 1.1 | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings.
Protocol 1: Radioligand Binding Assay (Competition Assay)
This protocol outlines the measurement of the binding affinity of this compound by its ability to compete with a known radiolabeled antagonist for a specific P2Y receptor subtype.
1. Materials:
- Membrane preparation from cells expressing the P2Y receptor of interest.
- Radiolabeled antagonist (e.g., [³H]MRS2500 for P2Y1).
- Unlabeled this compound.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters (e.g., GF/C).
- Scintillation cocktail.
- Microplate scintillation counter.
2. Procedure:
- Prepare serial dilutions of unlabeled this compound in assay buffer.
- In a 96-well plate, add in the following order:
- 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled antagonist (for non-specific binding).
- 50 µL of the appropriate dilution of unlabeled this compound.
- 50 µL of the radiolabeled antagonist at a concentration close to its KD.
- 100 µL of the membrane preparation (typically 10-50 µg of protein).
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a microplate scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its equilibrium dissociation constant.
Protocol 2: Surface Plasmon Resonance (SPR)
This protocol describes the real-time analysis of this compound binding to an immobilized P2Y receptor.[5][6]
1. Materials:
- SPR instrument (e.g., Biacore).
- Sensor chip (e.g., CM5).
- Purified P2Y receptor.
- This compound.
- Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
- Immobilization reagents (e.g., EDC, NHS, ethanolamine).
2. Procedure:
- Receptor Immobilization:
- Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
- Inject the purified P2Y receptor (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
- Deactivate the remaining active esters with an injection of ethanolamine.
- Binding Analysis:
- Prepare a series of concentrations of this compound in running buffer (e.g., ranging from 0.1 x KD to 10 x KD).
- Inject the this compound solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).
- Allow the dissociation of the complex by flowing running buffer over the surface for a defined dissociation time (e.g., 300 seconds).
- Regenerate the sensor surface if necessary with a short pulse of a suitable regeneration solution (e.g., high salt or low pH buffer).
- Include buffer-only injections (blanks) for double referencing.
3. Data Analysis:
- Subtract the reference channel signal and the blank injection signals from the active channel signal.
- Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.
- The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 3: Isothermal Titration Calorimetry (ITC)
This protocol details the measurement of the thermodynamic parameters of this compound binding to a P2Y receptor.[7][8]
1. Materials:
- Isothermal titration calorimeter.
- Purified P2Y receptor.
- This compound.
- Dialysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).
2. Procedure:
- Sample Preparation:
- Thoroughly dialyze both the purified P2Y receptor and the this compound solution against the same dialysis buffer to minimize heats of dilution.[8]
- Degas the solutions before use.
- ITC Experiment:
- Fill the sample cell (typically ~200 µL) with the purified P2Y receptor solution (e.g., 10-20 µM).
- Fill the injection syringe (typically ~40 µL) with the this compound solution (e.g., 100-200 µM, typically 10-fold higher than the receptor concentration).
- Set the experimental temperature (e.g., 25°C).
- Perform a series of small injections (e.g., 2 µL each) of the this compound solution into the sample cell, with sufficient time between injections for the signal to return to baseline.
3. Data Analysis:
- Integrate the heat change for each injection peak.
- Plot the heat change per mole of injectant against the molar ratio of this compound to the P2Y receptor.
- Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites model) using the analysis software.
- The fitting will provide the binding affinity (Ka, from which KD can be calculated), the enthalpy of binding (ΔH), and the stoichiometry of binding (n). The entropy of binding (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).
Mandatory Visualizations
Signaling Pathway
References
- 1. Pharmacological profiles of cloned mammalian P2Y-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology of P2Y-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: 2-Cl-5'-AMP Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP).
General Troubleshooting
Question: My cells are not responding to this compound treatment. What are the possible causes?
Answer:
Several factors could contribute to a lack of cellular response to this compound. Consider the following possibilities:
-
Compound Stability: this compound, like other adenosine (B11128) analogs, can degrade. Improper storage or handling can lead to a loss of activity. Refer to the stability data below and ensure you are following recommended storage conditions.
-
Cell Health and Confluency: The physiological state of your cells is critical. Ensure cells are healthy, within a suitable passage number, and at an optimal confluency for your specific assay. Over-confluent or stressed cells may not respond appropriately.
-
Receptor Expression: The target receptors for this compound or its metabolites (e.g., adenosine receptors) may not be sufficiently expressed in your cell line. Verify the expression of relevant adenosine receptors (e.g., A1, A2A, A2B, A3) in your specific cell model.
-
Metabolism to Active/Inactive Forms: this compound may be a prodrug that requires metabolic conversion to an active form, or it could be rapidly metabolized to an inactive compound in your experimental system.
-
Assay-Specific Issues: The endpoint you are measuring may not be sensitive to the effects of this compound, or the timing of your measurement might be off. Consider performing a time-course and dose-response experiment to optimize your assay parameters.
Question: I am observing high background or inconsistent results in my cAMP assay after treating with this compound. What should I do?
Answer:
High background and variability in cyclic AMP (cAMP) assays are common issues. Here are some troubleshooting steps:
-
Serum Starvation: Serum in the cell culture medium can contain factors that stimulate basal cAMP levels. Serum-starving the cells overnight before the experiment can help reduce this background.[1]
-
Phosphodiesterase (PDE) Inhibition: cAMP is rapidly degraded by phosphodiesterases (PDEs). To measure an accumulation of cAMP, it is often necessary to inhibit PDEs with a broad-spectrum inhibitor like IBMX (3-isobutyl-1-methylxanthine).[1]
-
Stimulation Time: The increase in intracellular cAMP can be transient. It is crucial to determine the optimal stimulation time to capture the peak response. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is recommended.[1]
-
Cell Lysis and Sample Handling: Incomplete cell lysis or improper sample handling can lead to inconsistent results. Ensure you are using a validated lysis buffer and follow the manufacturer's protocol for your cAMP assay kit precisely.
-
Assay Kit Quality: Verify the expiration date and proper storage of your cAMP assay kit components.
Stability and Storage
Question: What are the recommended storage conditions for this compound?
Answer:
-
Solid Form: Store the solid compound at -20°C, desiccated, and protected from light.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO or aqueous buffer) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.
Question: How stable is this compound in solution?
Answer:
The stability of this compound in solution is dependent on the pH, temperature, and storage duration. A study on the stability of 2-chloroadenosine, a related compound, provides some insights.[2][3]
Table 1: Stability of Chlorinated Adenosine Analogs Under Different Conditions
| Compound | pH | Temperature | Key Findings |
| 2-chloroadenosine | 2-10 | 40, 60, 80 °C | The presence of a chlorine atom on the adenine (B156593) base was found to increase stability against acid hydrolysis compared to adenosine.[2][3] |
| Adenosine | 2-10 | 40, 60, 80 °C | Hydrolysis follows pseudo-first-order kinetics.[2][3] |
| Adenosine Solutions (0.08 and 0.33 mg/mL) | Not specified | 4°C and 23°C | Solutions stored at both temperatures retained over 90% of the initial concentration for 14 days.[2] |
Based on this, it is crucial to maintain a neutral to slightly acidic pH for solutions and to store them at 4°C for short-term use or frozen for long-term storage.
Experimental Protocols
Cell Viability/Proliferation Assay
This protocol is adapted from general methodologies for cAMP analogs and can be used to assess the impact of this compound on cell growth.[4]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Viability Assessment: Add a cell viability reagent such as MTT or resazurin (B115843) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantification of Intracellular cAMP
This protocol provides a general workflow for measuring changes in intracellular cAMP levels following treatment with this compound.
Methodology:
-
Cell Seeding and Serum Starvation: Plate cells in a multi-well plate and grow to 80-90% confluency. The day before the experiment, replace the growth medium with a serum-free medium and incubate overnight.
-
Pre-incubation with PDE Inhibitor: On the day of the experiment, wash the cells with a serum-free medium and then pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for 30 minutes.
-
Stimulation: Add different concentrations of this compound to the wells and incubate for the desired time (e.g., 15 minutes). Include appropriate controls (vehicle, positive control like forskolin).
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with your cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay (e.g., ELISA, HTRF) according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and determine the concentration of cAMP in your samples. Normalize the cAMP concentration to the protein concentration in each sample.
Signaling Pathways and Workflows
The mechanism of action of this compound is likely through its interaction with purinergic signaling pathways, either directly or after being metabolized to other active compounds like 2-chloroadenosine.
Caption: Proposed signaling pathway for this compound.
Caption: General experimental workflow for this compound studies.
FAQs
Question: Can this compound be used in animal studies?
Answer: While this guide focuses on in vitro experiments, analogs of AMP have been used in in vivo studies. However, the pharmacokinetics and pharmacodynamics of this compound in animal models would need to be thoroughly investigated. This would include assessing its stability in biological fluids, its distribution to target tissues, and its metabolic fate.
Question: Are there any known off-target effects of this compound?
Answer: As with any pharmacological agent, off-target effects are a possibility. Given its structural similarity to adenosine and AMP, this compound could potentially interact with a range of purinergic receptors and enzymes involved in nucleotide metabolism. It is advisable to use selective antagonists for specific adenosine receptors to confirm that the observed effects are mediated through the intended target.
Question: What is the difference between this compound and other cAMP analogs like 8-Cl-cAMP?
Answer: this compound is an analog of adenosine monophosphate (AMP), while 8-Cl-cAMP is an analog of cyclic adenosine monophosphate (cAMP). While both may influence cAMP signaling pathways, their primary mechanisms of action can differ. 8-Cl-cAMP can directly activate Protein Kinase A (PKA), whereas this compound is more likely to act extracellularly on adenosine receptors after potential conversion to 2-chloroadenosine.[5] The choice between these analogs depends on the specific research question and the desired point of intervention in the signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms | PLOS One [journals.plos.org]
Technical Support Center: Optimizing 2-Cl-5'-AMP for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP) in in vitro assays. Our goal is to help you overcome common challenges and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in in vitro assays?
A1: 2-Chloro-5'-adenosine monophosphate (this compound) is a synthetic analog of adenosine-5'-monophosphate (AMP). Its primary role in in vitro assays is to act as an activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that, when activated, orchestrates a switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways to restore cellular energy balance. This compound mimics the effect of endogenous AMP, binding to the regulatory γ-subunit of the AMPK complex and inducing a conformational change that promotes its activation through phosphorylation.
Q2: What is a typical concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound can vary significantly depending on the cell type, cell density, assay duration, and the specific endpoint being measured. Based on data from related adenosine (B11128) analogs and general practice for AMPK activators, a typical starting range for optimization is between 10 µM and 500 µM . It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How can I determine the optimal concentration of this compound for my experiment?
A3: To determine the optimal concentration, a dose-response study is recommended. This involves treating your cells with a range of this compound concentrations and measuring the desired outcome, such as the phosphorylation of AMPK at Threonine 172 (p-AMPKα Thr172) or the phosphorylation of a downstream target like Acetyl-CoA Carboxylase (ACC). The concentration that gives a robust and reproducible activation without inducing significant cytotoxicity should be selected.
Q4: What are the potential off-target effects of this compound?
A4: As an adenosine analog, this compound has the potential to interact with other adenosine-binding proteins, such as adenosine receptors. The precursor molecule, 2-chloroadenosine, is a known adenosine receptor agonist.[1] Depending on the cell type and the expression levels of different adenosine receptors, this could lead to off-target effects. It is advisable to include appropriate controls to assess for AMPK-independent effects, such as using an AMPK inhibitor (e.g., Compound C) in parallel with this compound treatment.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For stock solutions, it is often dissolved in an appropriate solvent like DMSO or a buffered aqueous solution. Refer to the manufacturer's datasheet for specific solubility information. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in your specific cell culture medium should also be considered, especially for long-term experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in in vitro assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak AMPK activation (low p-AMPK levels) | 1. Suboptimal concentration of this compound: The concentration may be too low to elicit a response. 2. Short incubation time: The treatment duration may be insufficient for AMPK activation. 3. Cell type insensitivity: The cell line may have low expression of AMPK or be resistant to activation. 4. Degraded this compound: Improper storage or handling may have led to compound degradation. 5. High basal AMPK activation: Cells may already have a high level of AMPK activity due to stress (e.g., nutrient deprivation, high confluence). | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 1 mM). 2. Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal incubation time. 3. Verify AMPK expression in your cell line. Consider using a different cell type known to be responsive to AMPK activators. 4. Prepare fresh stock solutions of this compound from a reliable source. 5. Ensure consistent and optimal cell culture conditions. Consider using a positive control like AICAR or metformin (B114582) to confirm the responsiveness of your assay. |
| High background signal for p-AMPK | 1. Cell stress: Over-confluence, nutrient depletion, or other stressors can activate AMPK. 2. Antibody non-specificity: The primary antibody for p-AMPK may be cross-reacting with other proteins. | 1. Maintain a consistent cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment. 2. Validate your primary antibody using appropriate controls (e.g., peptide competition, knockout/knockdown cell lines). |
| Cytotoxicity observed after treatment | 1. High concentration of this compound: The concentration used may be toxic to the cells. 2. Solvent toxicity: If using a solvent like DMSO, high concentrations can be toxic. 3. Off-target effects: Activation of other pathways may lead to cell death. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH release, or Annexin V staining) to determine the IC50 of this compound for your cell line. Use concentrations well below the toxic level. 2. Ensure the final concentration of the solvent in the cell culture medium is low and non-toxic (typically <0.1-0.5% for DMSO). Include a vehicle control in your experiments. 3. Investigate potential off-target effects by using specific inhibitors for other suspected pathways. |
| Inconsistent or variable results | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluence, or media composition can affect results. 2. Inaccurate pipetting: Errors in preparing dilutions or adding reagents. 3. Variability in incubation times: Inconsistent treatment durations. | 1. Standardize your cell culture protocol. Use cells within a defined passage number range and seed them at a consistent density. 2. Calibrate your pipettes regularly and use proper pipetting techniques. 3. Use a timer and ensure all samples are treated for the same duration. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration by Western Blot for p-AMPK
This protocol outlines the steps to determine the optimal concentration of this compound for activating AMPK in a chosen cell line by measuring the phosphorylation of the AMPKα subunit at Thr172.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-p-AMPKα (Thr172) and rabbit anti-AMPKα (total)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of this compound dilutions: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions in serum-free medium to achieve final concentrations ranging from 10 µM to 500 µM. Also, prepare a vehicle control (DMSO alone).
-
Cell Treatment:
-
Remove the complete medium from the cells and wash once with PBS.
-
Add the serum-free medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for a predetermined time (e.g., 1 hour).
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatants containing the protein extracts.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the primary antibody against total AMPKα as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-AMPKα and total AMPKα. Normalize the p-AMPKα signal to the total AMPKα signal for each sample. Plot the normalized p-AMPKα levels against the this compound concentration to determine the optimal concentration.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Cell Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Visualizations
Caption: AMPK Signaling Pathway Activation by this compound.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for Weak AMPK Activation.
References
Technical Support Center: 2-Cl-5'-AMP Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing 2-Cl-5'-adenosine monophosphate (2-Cl-5'-AMP) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chlorinated analog of adenosine (B11128) 5'-monophosphate (AMP). It is often used in research as a selective agonist for P2Y purinergic receptors, which are involved in various physiological processes. Its applications include studying signal transduction pathways, platelet aggregation, and neurotransmission.
Q2: I am having difficulty dissolving this compound. What are the general recommendations for solubilization?
The solubility of this compound, like its parent compound AMP, is highly dependent on pH. As a weak acid, its solubility in aqueous solutions can be significantly increased by raising the pH. It is recommended to start with an aqueous buffer and adjust the pH. For challenging cases, the use of organic solvents like dimethyl sulfoxide (B87167) (DMSO) may be necessary.
Q3: What is the expected solubility of this compound in water?
Q4: How does pH affect the solubility of this compound?
This compound has ionizable phosphate (B84403) groups and is expected to have pKa values similar to AMP, which are around 3.8 and 6.2[1]. This means that its solubility will increase significantly as the pH of the solution becomes more alkaline. At a pH above 7, the phosphate group will be deprotonated, forming a more soluble salt.
Q5: Can I use organic solvents to dissolve this compound?
Yes, dimethyl sulfoxide (DMSO) is a common solvent for nucleotide analogs. For a related compound, 2'-Deoxyadenosine 5'-monophosphate, a solubility of 66 mg/mL in DMSO has been reported. It is advisable to prepare a concentrated stock solution in DMSO, which can then be diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity.
Q6: Are there any stability concerns with this compound solutions?
Aqueous solutions of AMP are generally stable for extended periods when stored at refrigerated temperatures (2-8°C). Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is always recommended to prepare fresh working solutions from a frozen stock on the day of the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in water. | The pH of the water is likely too low, resulting in the less soluble free acid form. | Add a small amount of a basic solution (e.g., 0.1 M NaOH) dropwise while vortexing to increase the pH. Monitor the pH to avoid making the solution too alkaline for your experiment. Alternatively, try dissolving the compound directly in a buffer with a pH of 7.2 or higher. |
| Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. | The concentration of this compound in the final solution exceeds its solubility limit in the aqueous buffer. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (if your experiment allows). Use a co-solvent like ethanol (B145695) in your buffer. |
| Inconsistent experimental results. | The this compound solution may have degraded over time. The compound may not be fully dissolved. | Prepare fresh solutions for each experiment. Ensure the compound is completely dissolved by visual inspection before use. Consider gentle warming or sonication to aid dissolution, but be cautious of potential degradation at elevated temperatures. |
Quantitative Solubility Data Summary
While specific data for this compound is limited, the following table summarizes the solubility of related compounds to provide a practical reference.
| Compound | Solvent | Solubility | Reference |
| Adenosine 5'-monophosphate (AMP) | Water (20°C) | ~10 mg/mL | [1] |
| Adenosine 5'-monophosphate sodium salt hydrate | PBS (pH 7.2) | 10 mg/mL | [2] |
| Adenosine 2',3'-cyclic Monophosphate Sodium Salt | Water | 50 mg/mL | |
| 2'-Deoxyadenosine 5'-monophosphate | DMSO | 66 mg/mL | [3] |
Experimental Protocols
Protocol 1: Solubilization in Aqueous Buffer (Recommended)
-
Weigh the desired amount of this compound powder.
-
Add a small volume of a suitable aqueous buffer (e.g., PBS, pH 7.2).
-
Vortex the solution.
-
If the compound does not dissolve completely, add a small amount of 0.1 M NaOH dropwise while vortexing until the solid dissolves.
-
Check the final pH of the solution and adjust if necessary for your experimental conditions.
-
Add the remaining buffer to reach the final desired concentration.
-
Filter-sterilize the solution if it will be used in cell culture experiments.
Protocol 2: Solubilization using DMSO
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mg/mL).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the DMSO stock solution into your aqueous buffer to the final working concentration. Ensure the final DMSO concentration is compatible with your experimental system.
Visualizations
P2Y1 Receptor Signaling Pathway
This compound, as an analog of AMP, is expected to act as an agonist at P2Y receptors, particularly the P2Y1 subtype which is activated by the related molecule ADP. The activation of the Gq-coupled P2Y1 receptor initiates a signaling cascade involving phospholipase C (PLC), leading to an increase in intracellular calcium.
Caption: P2Y1 receptor signaling cascade initiated by this compound.
Experimental Workflow for Solubilization
The following diagram outlines the decision-making process for dissolving this compound.
Caption: Logical workflow for dissolving this compound.
References
Technical Support Center: Refining Experimental Design for 2-Cl-5'-AMP Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP). The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a chlorinated derivative of adenosine (B11128) monophosphate (AMP). While specific studies on this compound are not widely available, its structural similarity to AMP and other chlorinated adenosine analogs like 8-chloro-cAMP suggests it likely functions as a modulator of cellular signaling pathways that are responsive to adenosine nucleotides.[1][2] The primary expected mechanism is the activation of AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy status.[3][4] AMPK is activated when cellular energy levels are low, indicated by an increased AMP:ATP ratio.[4][5]
Q2: How does this compound compare to other AMPK activators?
Compared to commonly used AMPK activators like AICAR or metformin, this compound, as an AMP analog, is expected to directly bind to the gamma subunit of AMPK, mimicking the effect of AMP.[6] This direct activation can be advantageous for studying specific AMPK-dependent pathways without the confounding effects of upstream metabolic changes, such as alterations in the cellular AMP:ATP ratio, which is the mechanism for many indirect activators.[7][8]
Q3: What are the potential off-target effects of this compound?
As an adenosine analog, this compound could potentially interact with other purinergic signaling pathways. This includes potential activation of adenosine receptors or metabolism into other active compounds.[2][9] For instance, 8-chloro-cAMP has been shown to be converted to 8-chloro-adenosine, which then exerts its effects.[1] It is crucial to consider these potential off-target effects when designing experiments and interpreting results.
Q4: What is the appropriate concentration range to use for this compound in cell culture experiments?
The optimal concentration of this compound will be cell-type and assay-dependent. Based on studies with similar AMP analogs and direct AMPK activators, a starting concentration range of 10 µM to 1 mM is recommended for in vitro assays.[7] A dose-response experiment is essential to determine the EC50 for the desired biological effect in your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound treatment | Compound instability or degradation: this compound solution may have degraded over time or due to improper storage. | Prepare fresh solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C and protect from light. |
| Low cell permeability: The compound may not be efficiently entering the cells. | Consider using a cell line with known purine (B94841) transporters or use a permeabilizing agent (with appropriate controls). | |
| Cell type is not responsive: The target cells may have low expression levels of AMPK or the relevant signaling components. | Confirm the expression of AMPK subunits (α, β, γ) in your cell line using Western blot or qPCR. | |
| High variability between experimental replicates | Inconsistent cell culture conditions: Variations in cell density, passage number, or media components can affect cellular responses. | Standardize all cell culture parameters. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. |
| Pipetting errors: Inaccurate dispensing of this compound can lead to significant variations. | Use calibrated pipettes and perform serial dilutions carefully. | |
| Unexpected or off-target effects observed | Activation of other signaling pathways: As an adenosine analog, this compound may be activating adenosine receptors or other purinergic signaling pathways. | Use specific inhibitors for adenosine receptors or other suspected off-target pathways in combination with this compound to dissect the specific signaling cascade. |
| Metabolism of this compound: The compound may be metabolized into other active molecules within the cell or in the culture medium. | Analyze the metabolic fate of this compound using techniques like HPLC or mass spectrometry. | |
| Cell toxicity at higher concentrations | ATP depletion or other metabolic stress: High concentrations of AMPK activators can lead to excessive ATP consumption and induce apoptosis. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound. |
Data Presentation
Table 1: Comparison of Common AMPK Activators
| Compound | Mechanism of Action | Typical In Vitro Concentration | Advantages | Disadvantages |
| AICAR | Indirect (Metabolized to ZMP, an AMP mimic) | 0.5 - 2 mM | Well-characterized | Can have AMPK-independent effects |
| Metformin | Indirect (Inhibits mitochondrial complex I, increasing AMP:ATP ratio) | 1 - 10 mM | Widely used, clinically relevant | High concentrations needed in vitro |
| A-769662 | Direct (Allosteric activator) | 10 - 100 µM | Potent and specific for AMPK | Can have off-target effects on the 26S proteasome[10] |
| This compound | Direct (Presumed AMP mimic) | 10 µM - 1 mM (Hypothesized) | Direct activation, useful for mechanistic studies | Potential for off-target purinergic effects |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Activation
This protocol details the methodology to assess the activation of AMPK by measuring the phosphorylation of AMPKα at Threonine 172 and its downstream target, Acetyl-CoA Carboxylase (ACC).
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HeLa, or a relevant cell line) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 2-4 hours prior to treatment.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 µM) for a specified time (e.g., 30-60 minutes). Include a positive control (e.g., 1 mM AICAR).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-ACC (Ser79)
-
Total ACC
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Express the results as fold change relative to the untreated control.
Mandatory Visualizations
Caption: Simplified signaling pathway of AMPK activation and its downstream effects.
Caption: Experimental workflow for assessing AMPK activation by Western Blot.
Caption: Logical troubleshooting flow for experiments where this compound shows no effect.
References
- 1. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 4. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]
- 6. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and RSVA405, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine Monophosphate | C10H14N5O7P | CID 6083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. boa.unimib.it [boa.unimib.it]
Technical Support Center: Synthesis of High-Purity 2-Chloro-5'-Adenosine Monophosphate (2-Cl-5'-AMP)
Welcome to the technical support center for the synthesis of high-purity 2-chloro-5'-adenosine monophosphate (2-Cl-5'-AMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and purification of this important nucleotide analog.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the critical phosphorylation step of 2-chloroadenosine (B27285) and the subsequent purification of the product.
Synthesis & Reaction-Related Issues
Question 1: I am observing a very low yield of this compound after the phosphorylation reaction. What are the potential causes and how can I improve it?
Answer:
Low yields in the phosphorylation of 2-chloroadenosine are a common challenge. Several factors can contribute to this issue. Below is a systematic guide to troubleshooting low product yield.
Potential Causes & Solutions:
-
Purity of Starting Material (2-chloroadenosine):
-
Problem: Impurities in the starting 2-chloroadenosine can interfere with the phosphorylation reaction.
-
Solution: Ensure the purity of your 2-chloroadenosine using analytical techniques like HPLC and NMR before starting the synthesis. Commercially available 2-chloroadenosine should have a purity of ≥98%.
-
-
Phosphorylating Agent (Phosphorus Oxychloride - POCl₃):
-
Problem: POCl₃ is highly sensitive to moisture. Contamination with water will deactivate the reagent, leading to incomplete reactions.
-
Solution: Use freshly distilled or a newly opened bottle of POCl₃ for the reaction. Handle the reagent under anhydrous conditions using an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Conditions:
-
Problem: Suboptimal reaction temperature, time, or solvent can significantly impact the yield.
-
Solution:
-
Temperature: The phosphorylation of nucleosides with POCl₃ is typically carried out at low temperatures (e.g., 0°C to 4°C) to minimize side reactions.
-
Solvent: A dry, aprotic solvent such as trimethyl phosphate (B84403) or triethyl phosphate is commonly used. Ensure the solvent is thoroughly dried before use.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. Prolonged reaction times can lead to the formation of byproducts.
-
-
-
Stoichiometry of Reagents:
-
Problem: An incorrect molar ratio of 2-chloroadenosine to POCl₃ can result in incomplete conversion or the formation of undesired di- or tri-phosphorylated species.
-
Solution: Carefully control the stoichiometry. A slight excess of POCl₃ is often used to ensure complete conversion of the starting material.
-
Question 2: My final product is of low purity, with multiple spots on TLC or peaks in HPLC. What are the likely impurities and how can I minimize them?
Answer:
Achieving high purity is a critical challenge. The presence of impurities can arise from side reactions during the synthesis or incomplete purification.
Common Impurities & Prevention Strategies:
| Impurity | Potential Cause | Prevention & Minimization Strategy |
| Unreacted 2-chloroadenosine | Incomplete phosphorylation reaction. | Optimize reaction conditions (temperature, time, stoichiometry of POCl₃). Monitor the reaction to completion using TLC or HPLC. |
| 2',3'-cyclic monophosphate of 2-chloroadenosine | Side reaction during phosphorylation. | Careful control of reaction conditions, particularly temperature and the quench step. |
| Di- and tri-phosphorylated byproducts | Excess of the phosphorylating agent or prolonged reaction time. | Use a controlled stoichiometry of POCl₃ and monitor the reaction progress closely. |
| Inorganic phosphates (from hydrolysis of POCl₃) | Presence of moisture in the reaction. | Ensure strictly anhydrous conditions throughout the synthesis. |
| Degradation products | Harsh work-up or purification conditions. | Use mild work-up procedures and avoid extreme pH or high temperatures during purification. |
dot
Caption: Workflow for the synthesis of this compound and the origin of common impurities.
Purification-Related Issues
Question 3: I am struggling to separate this compound from unreacted starting material and inorganic phosphates. What purification strategy is most effective?
Answer:
The purification of this compound requires a multi-step approach to effectively remove structurally similar impurities and salts. Anion-exchange chromatography followed by desalting is the recommended method.
Recommended Purification Protocol:
-
Anion-Exchange Chromatography:
-
Principle: This technique separates molecules based on their net negative charge. At a neutral or slightly basic pH, this compound will have a greater negative charge from its phosphate group compared to the uncharged 2-chloroadenosine. Inorganic phosphates will also bind to the column.
-
Stationary Phase: A strong anion-exchange resin (e.g., DEAE-Sephadex or a quaternary ammonium-based resin).
-
Mobile Phase: A salt gradient (e.g., 0 to 1 M triethylammonium (B8662869) bicarbonate or sodium chloride) is used to elute the bound molecules. 2-chloroadenosine will elute in the flow-through or at very low salt concentrations. This compound will elute at a higher salt concentration, well-separated from the starting material. Inorganic phosphates will also be separated based on their charge.
-
-
Desalting:
-
Problem: The fractions containing this compound from the ion-exchange chromatography will have a high salt concentration.
-
Solution: The salt can be removed by various methods, including:
-
Size-Exclusion Chromatography: Using a resin with a low molecular weight cut-off (e.g., Sephadex G-10 or G-25).
-
Reversed-Phase Chromatography: On a C18 column, where the salt will pass through while the more hydrophobic this compound is retained and can be eluted with an organic solvent/water mixture.
-
Lyophilization: If a volatile buffer like triethylammonium bicarbonate was used for elution, the salt can be removed by repeated lyophilization.
-
-
dot
Caption: A logical workflow for the purification of this compound using anion-exchange chromatography.
Analytical & Purity Assessment
Question 4: How can I accurately assess the purity of my final this compound product?
Answer:
High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the purity of this compound.
Recommended HPLC Method:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often necessary to achieve good separation between the relatively polar this compound and less polar impurities.
-
Mobile Phase A: An aqueous buffer, such as 50 mM potassium phosphate or triethylammonium acetate, with a slightly acidic to neutral pH (e.g., pH 5.0-7.0).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Detection: UV detection at approximately 262 nm, which is the absorbance maximum for the adenine (B156593) chromophore.
-
Purity Calculation: The purity is determined by the peak area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Illustrative HPLC Purity Data:
| Sample | Retention Time of this compound (min) | Purity (%) | Major Impurities Detected |
| Crude Product | 8.5 | 65 | 2-chloroadenosine, inorganic salts |
| After Ion-Exchange | 8.5 | 95 | Residual salts |
| Final Product | 8.5 | >99 | None detected |
Experimental Protocols
General Protocol for the Synthesis of this compound using POCl₃
This protocol is a general guideline and may require optimization.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 2-chloroadenosine (1 equivalent) in anhydrous trimethyl phosphate at 0°C.
-
Phosphorylation: To the stirred solution, add freshly distilled phosphorus oxychloride (1.1 equivalents) dropwise, maintaining the temperature at 0-4°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-4°C for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of n-butanol:acetic acid:water).
-
Quenching: Slowly add the reaction mixture to a stirred, chilled solution of aqueous buffer (e.g., 1 M triethylammonium bicarbonate) to quench the reaction.
-
Work-up: Adjust the pH of the aqueous solution to ~7.5 with a suitable base. The crude product is now ready for purification.
General Protocol for Anion-Exchange Chromatography Purification
-
Column Preparation: Pack a column with a strong anion-exchange resin (e.g., DEAE-Sephadex A-25) and equilibrate with the starting buffer (e.g., 50 mM triethylammonium bicarbonate, pH 7.5).
-
Sample Loading: Load the crude aqueous solution of this compound onto the column.
-
Washing: Wash the column with the starting buffer to remove any unbound material (e.g., unreacted 2-chloroadenosine).
-
Elution: Elute the bound product using a linear gradient of a high-salt buffer (e.g., 1 M triethylammonium bicarbonate, pH 7.5).
-
Fraction Analysis: Collect fractions and monitor the absorbance at 262 nm. Analyze the fractions containing the product peak by HPLC to confirm purity.
-
Pooling and Desalting: Pool the pure fractions and remove the salt by lyophilization or another appropriate desalting method.
Technical Support Center: Optimizing 2-Cl-5'-AMP Activity
Welcome to the technical support center for optimizing buffer conditions for 2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP) activity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when using this compound to activate AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments involving this compound and AMPK.
Q1: I am not observing significant AMPK activation with this compound. What are the potential causes and solutions?
A1: Several factors can contribute to low or no AMPK activation. Consider the following troubleshooting steps:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and presence of essential co-factors in your reaction buffer are critical. Refer to the recommended buffer composition table below and ensure your buffer is within the optimal range. The activity of kinases can be sensitive to pH and ionic strength.[1]
-
Reagent Quality and Integrity:
-
This compound: Ensure your this compound stock solution is freshly prepared and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound. While neutral solutions of AMP are generally stable, the stability of this compound may be compromised at acidic pH.[2]
-
AMPK Enzyme: The activity of your AMPK enzyme preparation is crucial. Use a reputable commercial source or confirm the activity of your in-house preparation. Store the enzyme at -70°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
ATP: ATP solutions can hydrolyze over time, leading to an increase in ADP and AMP, which can affect baseline AMPK activity. Prepare fresh ATP stocks and store them in aliquots at -20°C.[3]
-
-
Incorrect Assay Setup: Double-check the concentrations of all components in your assay, including the enzyme, substrate (e.g., SAMS peptide), ATP, and this compound. Ensure the incubation time and temperature are appropriate for your assay format. A typical incubation is 10-30 minutes at 30°C.[4][5]
Q2: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A2: Lack of reproducibility is often due to subtle variations in experimental conditions. To improve consistency:
-
Standardize Reagent Preparation: Prepare large batches of buffers and stock solutions to minimize variability between experiments.
-
Consistent Handling of this compound: Always prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid using old or repeatedly frozen and thawed solutions.
-
Precise Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents, especially the enzyme and this compound.
-
Control for Cellular Stress: When working with cell-based assays, be aware that various stressors can activate AMPK non-physiologically. Handle cells gently and consistently during harvesting and lysis to minimize stress-induced AMPK activation.[6]
Q3: How should I prepare and store my this compound stock solution?
A3: For optimal stability and activity:
-
Solvent: Dissolve this compound in a high-quality, sterile aqueous buffer (e.g., HEPES or Tris-based) at a neutral to slightly alkaline pH (7.2-8.0). Avoid acidic conditions, as related adenosine (B11128) analogs have shown instability at low pH.[7]
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental assay.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. This will prevent degradation from multiple freeze-thaw cycles.
Q4: What is the optimal pH for an AMPK activation assay using this compound?
A4: While the optimal pH for this compound specifically is not extensively documented, most in vitro AMPK kinase assays are performed at a pH between 7.2 and 8.0.[3][8] It is advisable to start with a buffer in this range, such as HEPES or Tris-HCl. The catalytic activity of some kinases can have a broad pH optimum, but the activation process itself might have a narrower optimal range.[1]
Data Summary: Recommended Buffer Components for AMPK Assays
The following table summarizes common components and their typical concentration ranges for in vitro AMPK kinase assays. These ranges provide a starting point for optimizing your specific experimental conditions with this compound.
| Component | Typical Concentration Range | Purpose | Notes |
| Buffer | 25-50 mM | Maintain pH | HEPES, Tris-HCl, or MOPS are commonly used.[2][3][8] |
| pH | 7.2 - 8.0 | Optimal enzyme activity | Avoid acidic conditions to ensure the stability of this compound.[3][7][8] |
| MgCl₂ | 5-25 mM | Co-factor for ATP | Essential for kinase activity.[3][8] |
| Dithiothreitol (DTT) | 0.25-2 mM | Reducing agent | Prevents oxidation of cysteine residues in the enzyme.[2][3][8] |
| NaCl | 0-300 mM | Ionic strength | Can influence enzyme conformation and activity. Optimal concentration may need to be determined empirically.[8] |
| Bovine Serum Albumin (BSA) | 0.1-0.5 mg/mL | Stabilizer | Prevents non-specific adsorption of the enzyme to tubes and tips.[3] |
| ATP | 100-250 µM | Phosphate donor | The concentration should be optimized for your specific assay. |
| AMPK Substrate | Varies | Phosphorylation target | SAMS peptide (HMRSAMSGLHLVKRR) is a common synthetic substrate.[3] |
Experimental Protocols
Detailed Protocol: In Vitro AMPK Activation Assay
This protocol describes a standard radioactive filter-binding assay to measure the activation of AMPK by this compound using the synthetic SAMS peptide as a substrate.
Materials:
-
Active AMPK enzyme
-
This compound
-
SAMS peptide (1 mg/mL in dH₂O)
-
Kinase Assay Buffer (5X): 200 mM HEPES (pH 7.5), 100 mM MgCl₂, 2.5 mg/mL BSA
-
DTT (100 mM)
-
ATP (10 mM stock)
-
[γ-³²P]ATP (10 µCi/µL)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Acetone
-
Scintillation vials and fluid
Procedure:
-
Prepare 1X Kinase Assay Buffer: Dilute the 5X Kinase Assay Buffer and add DTT to a final concentration of 1 mM. Keep on ice.
-
Prepare Assay Cocktail: For each reaction, prepare a cocktail containing:
-
1X Kinase Assay Buffer
-
SAMS peptide (final concentration 200 µM)
-
ATP (final concentration 200 µM)
-
[γ-³²P]ATP (0.5-1 µCi per reaction)
-
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in 1X Kinase Assay Buffer to achieve the desired final concentrations in the assay.
-
Set up the Reaction: In pre-cooled microfuge tubes on ice, add the following in order:
-
Diluted this compound or vehicle control.
-
Diluted active AMPK enzyme.
-
-
Initiate the Reaction: Add the assay cocktail to each tube to start the reaction. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the reactions at 30°C for 10 minutes.
-
Terminate the Reaction: Spot 20 µL of each reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing: Immediately place the P81 papers in a beaker containing 1% phosphoric acid. Wash the papers 3-4 times with 1% phosphoric acid for 5-10 minutes each, followed by a final rinse with acetone.
-
Scintillation Counting: Allow the papers to dry completely, then place each in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Visualizations
AMPK Signaling Pathway
Caption: Activation of AMPK by this compound and upstream kinases, leading to metabolic regulation.
Experimental Workflow for AMPK Activation Assay
Caption: Step-by-step workflow for an in vitro AMPK activation assay.
Troubleshooting Logic for Low AMPK Activation
Caption: A logical flow for troubleshooting low AMPK activation in your experiments.
References
- 1. Effects of pH, ionic strength, and temperature on activation by calmodulin an catalytic activity of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. promega.com [promega.com]
- 4. diacomp.org [diacomp.org]
- 5. benchchem.com [benchchem.com]
- 6. Intact Cell Assays to Monitor AMPK and Determine the Contribution of the AMP-Binding or ADaM Sites to Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for assays involving 2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP). This guide is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical analogue of adenosine (B11128) 5'-monophosphate (5'-AMP). It is distinguished by a reactive chlorine atom at the 2nd position of the adenine (B156593) nucleobase.[1] Its primary application in research is as a ligand for studying P2Y purinergic receptors, which are a family of G protein-coupled receptors (GPCRs) involved in a wide range of physiological processes.
Q2: How should this compound be stored to ensure its stability?
A2: To ensure long-term stability, this compound solutions should be stored refrigerated at 4°C. Studies on similar adenosine monophosphate solutions have shown that storage at room temperature can lead to significant degradation over time, while refrigerated samples remain stable for extended periods. For optimal stability, it is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
A3: As an analogue of 5'-AMP, this compound may interact with other nucleotide-binding proteins. While it is primarily used to target P2Y receptors, researchers should be aware of potential off-target effects on other purinergic receptors or enzymes that recognize AMP. It is advisable to include appropriate controls in your experiments to validate the specificity of the observed effects.
Q4: In which types of assays is this compound commonly used?
A4: this compound is frequently used in a variety of functional assays to characterize the activity of P2Y receptors. These include:
-
Platelet Aggregation Assays: To study the role of P2Y receptors in platelet activation and aggregation.
-
Adenylyl Cyclase Activity Assays: To investigate the inhibition of adenylyl cyclase via Gi-coupled P2Y receptors.
-
Calcium Mobilization Assays: To measure the increase in intracellular calcium levels following the activation of Gq-coupled P2Y receptors.
-
Receptor Binding Assays: As a competitor to radiolabeled ligands to determine binding affinities for different P2Y receptor subtypes.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during key experimental procedures involving this compound.
Platelet Aggregation Assays
| Problem | Possible Cause | Solution |
| High variability or inconsistent results between replicates. | Inconsistent platelet count in PRP. | Standardize the platelet count in your platelet-rich plasma (PRP) for all experiments. |
| Donor-to-donor variability. | Acknowledge inherent biological variability and, if possible, use platelets from the same donor for a set of comparative experiments. | |
| Low or no aggregation response to this compound. | Inactive this compound. | Prepare fresh this compound solutions and store them properly at 4°C. Avoid multiple freeze-thaw cycles. |
| Low P2Y receptor expression on platelets. | Ensure the use of fresh, healthy platelet preparations. Platelet quality can decline with storage. | |
| Unexpected platelet aggregation in negative controls. | Platelet activation during preparation. | Handle blood samples and PRP gently to avoid mechanical activation of platelets. Ensure all equipment is clean and appropriate anticoagulants are used. |
Adenylyl Cyclase Activity Assays
| Problem | Possible Cause | Solution |
| High background cAMP levels in control wells. | Endogenous adenylyl cyclase activity. | Include a basal control without any stimulants to determine the baseline cAMP level. |
| Phosphodiesterase (PDE) activity degrading cAMP. | Add a PDE inhibitor, such as IBMX, to the assay buffer to prevent the breakdown of cAMP. | |
| Inconsistent inhibition of adenylyl cyclase by this compound. | Cell health and passage number. | Use cells that are healthy and within a consistent, low passage number range for all experiments. |
| Suboptimal assay conditions. | Optimize the concentration of forskolin (B1673556) (if used to stimulate adenylyl cyclase) and the incubation time with this compound. | |
| No observable inhibition of adenylyl cyclase. | Low expression of the target Gi-coupled P2Y receptor. | Confirm the expression of the target receptor in your cell line using techniques like RT-PCR or western blotting. |
| Inactive this compound. | Prepare fresh solutions of this compound for each experiment. |
Calcium Mobilization Assays
| Problem | Possible Cause | Solution |
| Weak or no calcium signal upon stimulation with this compound. | Low expression of the target Gq-coupled P2Y receptor. | Verify the expression of the Gq-coupled P2Y receptor in your chosen cell line. |
| Issues with the calcium indicator dye. | Ensure proper loading of the calcium-sensitive dye and check its expiration date. | |
| High background fluorescence. | Autofluorescence of compounds or cells. | Run a control with cells and assay buffer without the fluorescent dye to check for background fluorescence. |
| Cell death leading to calcium leakage. | Ensure cell viability throughout the experiment. Use appropriate controls to monitor cell health. | |
| Rapid signal decay. | Receptor desensitization or internalization. | Optimize the timing of your measurements to capture the peak calcium response. |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for measuring platelet aggregation in response to this compound.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
This compound stock solution.
-
Platelet-Poor Plasma (PPP) and Platelet-Rich Plasma (PRP).
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregometer Setup:
-
Pre-warm the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Aggregation Measurement:
-
Pipette the adjusted PRP into the aggregometer cuvettes with a stir bar.
-
Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring.
-
Add the desired concentration of this compound to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Protocol 2: Adenylyl Cyclase Inhibition Assay
This protocol describes how to measure the inhibition of adenylyl cyclase activity by this compound in a cell-based assay.
Materials:
-
Cells expressing the Gi-coupled P2Y receptor of interest.
-
This compound stock solution.
-
Forskolin stock solution.
-
cAMP assay kit.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
Procedure:
-
Cell Culture:
-
Culture the cells to an appropriate confluency in a suitable multi-well plate.
-
-
Assay Preparation:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with the PDE inhibitor for a specified time.
-
-
Stimulation:
-
Add varying concentrations of this compound to the wells.
-
Incubate for a predetermined time.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubate for a further specified time.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Visualizations
Signaling Pathways
The activation of P2Y receptors by an agonist like this compound can trigger different signaling cascades depending on the receptor subtype and the G protein to which it couples.
Caption: Signaling pathways of Gq and Gi-coupled P2Y receptors.
Experimental Workflow
A general workflow for a cell-based functional assay using this compound is depicted below.
Caption: General workflow for this compound cell-based assays.
References
Technical Support Center: Enhancing Intracellular Delivery of 2-Cl-5'-AMP
Welcome to the technical support center for 2-Cl-5'-AMP (2-Chloro-5'-adenosine monophosphate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the cellular delivery efficiency of this AMP analog. Here you will find answers to frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical analog of adenosine (B11128) 5'-monophosphate (AMP). Like endogenous 5'-AMP, it can be used in cellular studies to investigate signaling pathways that are independent of intracellular cAMP elevation but may involve the activation of apical chloride channels and basolateral Na-K-2Cl cotransport.[1] This activation can be dependent on cytoskeletal remodeling.[1]
Q2: What are the main challenges in delivering this compound to the cell interior?
The delivery of charged molecules like this compound across the lipid bilayer of the cell membrane is inherently inefficient. Key challenges include:
-
Insufficient Intracellular Concentration: The compound may not reach a high enough concentration inside the cell to elicit a biological effect.[2]
-
Active Efflux: Many cell types, especially primary and stem cells, express multidrug resistance-associated proteins (MRPs) that can actively pump compounds like this compound out of the cytoplasm.[2]
-
Compound Degradation: Although more stable than native AMP, analogs can still degrade during long incubation times in cell culture media.[2] Solutions of AMP have been shown to lose concentration over time at room temperature.[3]
-
Low Cell Permeability: The lipophilicity of a cyclic nucleotide analog is correlated with its ability to diffuse into a cell.[4] Hydrophilic compounds generally show poor membrane permeability.[4]
Q3: What are the recommended methods for delivering this compound into cells?
Commonly used methods to enhance the delivery of nucleotide analogs include lipofection and electroporation. More advanced methods involve nanoparticle-based delivery systems.[5][6][7][8] The choice of method depends on the cell type, experimental goals, and available equipment.
Q4: How can I verify that this compound has been successfully delivered and is biologically active?
Successful delivery and activity can be confirmed by measuring the activation of a downstream target. A common method is to perform a Western blot to detect the phosphorylation of known substrates of AMP-activated pathways.[2] For example, since 5'-AMP is known to activate Na-K-2Cl cotransport, measuring ion transport could be a functional readout.[1]
Q5: How stable is this compound in solution?
Based on stability studies of the parent molecule, AMP, solutions are significantly more stable when refrigerated.[3] At room temperature, AMP solutions can show substantial degradation within days, whereas refrigerated solutions (4°C) can be stable for many weeks.[3] It is recommended to prepare fresh solutions of this compound and store any stock solutions at 4°C or frozen at –20°C for long-term storage.
Troubleshooting Guides
Problem: No observable biological effect after this compound treatment.
This is a common issue that can stem from several sources. The following logical diagram and table can help you troubleshoot the problem.
Caption: Troubleshooting logic for experiments with no observable effect.
Problem: High levels of cell death or toxicity post-delivery.
High toxicity is often caused by the delivery method itself rather than the compound at effective concentrations.
| Problem | Delivery Method | Possible Cause | Recommended Solution |
| High Cell Toxicity / Low Viability | Lipofection | Reagent concentration is too high. | Create a matrix of reagent and this compound concentrations to find the optimal ratio with the lowest toxicity. |
| Incubation time with complexes is too long. | Reduce incubation time. Medium can often be replaced 4-6 hours post-transfection without loss of activity.[9][10] | ||
| Electroporation | Voltage, capacitance, or pulse duration is too high. | Optimize electroporation parameters. Start with lower voltage settings and gradually increase.[2] | |
| Incorrect electroporation buffer. | Use a recommended buffer for your cell type, often one with low ionic strength.[2] |
Data on Delivery Methods
The optimal delivery strategy depends heavily on the cell type. The following table provides a general comparison of common methods for small molecule delivery.
| Method | Relative Efficiency | Cell Viability | Key Advantage | Key Disadvantage |
| Lipofection | Moderate to High | Moderate | Easy to use, widely available reagents.[11] | Can be cell-type dependent, potential for cytotoxicity.[2] |
| Electroporation | High | Low to Moderate | Highly efficient for a broad range of cell types, including difficult-to-transfect cells.[2][12] | Can cause significant cell death, requires specialized equipment.[2] |
| Nanoparticles | High | Moderate to High | Can protect cargo from degradation, potential for targeted delivery, and synergistic effects.[5][7][13] | Can be complex to formulate, requires characterization.[6][8] |
Experimental Protocols & Workflows
A typical experimental workflow involves preparing the cells, delivering the compound, and analyzing the results.
Caption: General experimental workflow for this compound delivery.
Protocol 1: Lipofection-Based Delivery of this compound
This protocol is adapted from standard methods for small molecule delivery using cationic lipid reagents and is optimized for a 24-well plate format.[2]
Materials:
-
Cells plated in a 24-well plate (70-90% confluent).
-
This compound stock solution.
-
Cationic lipid transfection reagent (e.g., Lipofectamine™).
-
Serum-free medium (e.g., Opti-MEM™).
Procedure:
-
Prepare this compound Solution: In tube A, dilute the desired amount of this compound stock into 50 µL of serum-free medium. The optimal final concentration in the well may range from 10-100 µM.[2]
-
Prepare Lipid Solution: In tube B, dilute 1-1.5 µL of the lipid reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[2]
-
Form Complexes: Combine the contents of tube A and tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.[2][9]
-
Transfection: Add the 100 µL of the complex mixture dropwise to the cells in the 24-well plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-24 hours before proceeding with downstream analysis. The medium can be changed after 4-6 hours to reduce toxicity if needed.[9][10]
Protocol 2: Electroporation-Based Delivery of this compound
This protocol is a general guideline and must be optimized for your specific cell type and electroporation system.[2]
Materials:
-
Electroporation system and compatible cuvettes (e.g., 4 mm gap).
-
Cells in suspension.
-
Ice-cold electroporation buffer (serum-free, low ionic strength).
-
Concentrated this compound stock solution (e.g., 10-50 mM).
Procedure:
-
Cell Preparation: Harvest and wash cells with PBS. Resuspend the cell pellet in ice-cold electroporation buffer at a concentration of 1-5 x 10^6 cells/mL.[2]
-
Prepare Electroporation Mix: In a sterile tube, mix 80 µL of the cell suspension with 10-20 µL of your concentrated this compound stock. The final concentration in the cuvette should be optimized, starting around 1 mM.[2]
-
Electroporation: Gently transfer the entire mix to an ice-cold electroporation cuvette, avoiding air bubbles. Apply the electrical pulse using parameters optimized for your cell type.
-
Recovery: Immediately after the pulse, add 900 µL of pre-warmed complete growth medium to the cuvette. Gently transfer the cells to a culture plate and incubate at 37°C.
-
Analysis: Allow cells to recover for 24-48 hours before analysis.
Signaling Pathway
This compound can influence cellular processes such as ion transport. The diagram below illustrates a potential pathway where extracellular AMP analogs can lead to the activation of the Na-K-2Cl cotransporter, a process that may involve the actin cytoskeleton.[1]
Caption: A potential signaling pathway for this compound.
References
- 1. Activation of intestinal Na-K-2Cl cotransport by 5'-AMP requires F-actin remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanotechnology-Based Delivery Systems for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medycynawet.edu.pl [medycynawet.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. Nanomedicines for the Delivery of Antimicrobial Peptides (AMPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Lipofectamine 2000 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Transfection Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. An Efficient Electroporation Protocol for the Genetic Modification of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Nanoparticles in association with antimicrobial peptides (NanoAMPs) as a promising combination for agriculture development [frontiersin.org]
Validation & Comparative
Framework for Validating the Effects of 2-Cl-5'-AMP Using Control Compounds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide presents a structured framework for the validation of the biological effects of novel adenosine (B11128) 5'-monophosphate (AMP) analogs, with a specific focus on 2-chloro-5'-adenosine monophosphate (2-Cl-5'-AMP). Given the limited availability of public data on this compound, this document outlines a validation strategy by proposing a comparison with well-established positive and negative control compounds that modulate the AMP-activated protein kinase (AMPK) pathway. As a structural analog of AMP, this compound is hypothesized to interact with AMP-sensitive signaling pathways, making the AMPK cascade a primary target for investigation.
Overview of this compound and Selected Control Compounds
This compound is a modified form of the endogenous signaling molecule AMP. Its precise biological functions are not yet extensively characterized. However, its structural similarity to AMP suggests a potential role as a modulator of cellular energy sensing pathways. To rigorously test this hypothesis, a comparative analysis against known AMPK modulators is essential.
Positive Control Compounds: These compounds are known to activate AMPK and can be used to establish a baseline for the expected effects of an AMPK activator.
-
AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside): A cell-permeable compound that is metabolized intracellularly to ZMP, an AMP mimetic that allosterically activates AMPK.[1][2]
-
A-769662: A potent, direct, allosteric activator of AMPK that functions by mimicking the effects of AMP.
Negative Control Compound: This compound is used to confirm that the observed effects are specifically mediated through AMPK.
-
Compound C (Dorsomorphin): A widely utilized, potent, and reversible ATP-competitive inhibitor of AMPK. It is crucial to acknowledge that Compound C may exhibit off-target effects in some cellular contexts.
Comparative Data of Control Compounds for AMPK Activation
The following table summarizes the established effects of the selected control compounds on the activation of AMPK. This data provides a quantitative benchmark against which the activity of a test compound such as this compound can be measured.
| Compound | Class | Typical Concentration for Activation/Inhibition | Fold Increase in pAMPKα (Thr172) | Example Cell Types |
| AICAR | Indirect Activator (AMP mimetic precursor) | 0.5 - 2 mM | 2 to 5-fold | HeLa, C2C12 |
| A-769662 | Direct Allosteric Activator | 10 - 100 µM | 3 to 10-fold | L6 myotubes, H4IIE |
| Compound C | Inhibitor | 10 - 40 µM | Inhibition of basal and stimulated phosphorylation | C2C12, HepG2 |
Note: The effective concentration and fold increase can vary depending on the cell type, treatment duration, and experimental conditions.
Detailed Experimental Protocols
Western Blot Analysis of AMPKα Phosphorylation (Thr172)
This is the most widely accepted method for assessing the activation status of the AMPK enzyme.
Objective: To quantitatively determine the relative levels of phosphorylated AMPKα at the Threonine 172 residue in comparison to the total AMPKα protein levels.
Methodology:
-
Cell Culture and Treatment:
-
Cells (e.g., C2C12 myoblasts, HepG2 hepatocytes) should be cultured to 70-80% confluency.
-
Prior to treatment, cells are typically serum-starved for 2-4 hours.
-
Cells are then treated with a range of concentrations of this compound, positive controls (AICAR, A-769662), and a negative control (Compound C) for a predetermined time (e.g., 30 minutes to 2 hours). A vehicle-only control group must be included.
-
-
Preparation of Protein Lysates:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cell lysis is performed using RIPA buffer fortified with protease and phosphatase inhibitors.
-
The lysate is clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
The protein concentration of the resulting supernatant is determined using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein (20-30 µg) from each sample are denatured in Laemmli sample buffer.
-
The protein samples are then separated by size using 10% SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked for 1 hour at room temperature using 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing for Total AMPKα:
-
To ensure equal protein loading, the membrane is stripped of the initial antibodies and re-probed with an antibody that detects total AMPKα.
-
-
Data Quantification:
-
The band intensities for both pAMPKα and total AMPKα are quantified using densitometry.
-
The pAMPKα signal is normalized to the total AMPKα signal for each sample.
-
In Vitro AMPK Kinase Activity Assay
This assay provides a direct measure of the enzymatic activity of AMPK and can help determine if a compound has a direct effect on the enzyme.
Objective: To directly measure the effect of a test compound on the kinase activity of immunoprecipitated AMPK.
Methodology:
-
Immunoprecipitation of AMPK:
-
AMPK is immunoprecipitated from cellular lysates (prepared from either treated or untreated cells) using an anti-AMPKα antibody conjugated to agarose (B213101) beads.
-
-
Kinase Reaction:
-
The immunoprecipitated AMPK beads are washed with a specialized kinase buffer.
-
The beads are then resuspended in a kinase buffer containing a known AMPK substrate (e.g., SAMS peptide) and radiolabeled [γ-³²P]ATP.
-
To test for direct effects, this compound or control compounds are added directly to the kinase reaction mixture containing AMPK immunoprecipitated from untreated cells.
-
The reaction is allowed to proceed at 30°C for 10-20 minutes.
-
-
Detection of Substrate Phosphorylation:
-
A portion of the reaction mixture is spotted onto P81 phosphocellulose paper.
-
The paper is washed extensively with phosphoric acid to remove any unincorporated [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Visual Representations of Pathways and Workflows
The AMPK Signaling Pathway
References
A Comparative Guide to 2-Cl-5'-AMP and Caffeine as Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP) and caffeine (B1668208) as inhibitors of phosphodiesterase (PDE) enzymes. This document synthesizes available experimental data, outlines relevant methodologies, and visualizes key signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
Caffeine is a well-known, non-selective phosphodiesterase inhibitor, albeit with relatively weak potency. Its effects on the cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways are broad. In contrast, publicly available data on the phosphodiesterase inhibitory activity of this compound is limited. While both molecules are adenosine monophosphate analogs, their efficacy and selectivity as PDE inhibitors appear to differ significantly, with a notable lack of quantitative data for this compound in the scientific literature.
Data Presentation: Quantitative Inhibitory Activity
A direct comparison of the 50% inhibitory concentrations (IC50) of this compound and caffeine across various PDE families is hampered by the scarcity of data for this compound. The following table summarizes the known inhibitory profile of caffeine and highlights the current data gap for this compound.
| Phosphodiesterase Family | This compound IC50 (µM) | Caffeine IC50 (µM) | Predominant Substrate | Key Functions |
| PDE1 | Data not available | ~100 - >1000 | Ca²⁺/Calmodulin-stimulated cAMP/cGMP hydrolysis | Smooth muscle contraction, inflammation, neuronal signaling |
| PDE2 | Data not available | ~100 - >1000 | cGMP-stimulated cAMP/cGMP hydrolysis | Regulation of cardiac function, neuronal activity |
| PDE3 | Data not available | ~50 - 500 | cGMP-inhibited cAMP hydrolysis | Cardiac contraction, platelet aggregation, lipolysis |
| PDE4 | Data not available | ~100 - >1000 | cAMP-specific hydrolysis | Inflammation, cell proliferation, learning and memory |
| PDE5 | Data not available | ~10 - 200 | cGMP-specific hydrolysis | Smooth muscle relaxation (e.g., in erectile tissue and pulmonary vasculature) |
Note: The IC50 values for caffeine are approximate and can vary depending on the specific isozyme and experimental conditions.
Signaling Pathways
The inhibition of phosphodiesterases by compounds like caffeine leads to an accumulation of intracellular cyclic nucleotides (cAMP and cGMP). These second messengers, in turn, activate downstream effectors such as protein kinases, which phosphorylate a variety of target proteins, leading to diverse physiological responses.
Confirming the Binding Specificity of 2-Cl-5'-AMP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Cl-5'-AMP and Target Specificity
This compound is a synthetic analog of adenosine (B11128) monophosphate (AMP), a crucial signaling molecule in cellular energy homeostasis. Like AMP, this compound is expected to interact with AMP-binding proteins, most notably AMPK. AMPK is a central regulator of metabolism, and its activation has therapeutic potential for metabolic diseases. Therefore, confirming the specific binding of this compound to AMPK, with minimal off-target effects, is critical for its development as a research tool or therapeutic agent.
Comparative Binding Affinities of AMP Analogs to AMPK
To provide a context for the type of data required to assess the specificity of this compound, the following table summarizes the binding affinities of natural nucleotides and other synthetic AMP analogs to the different nucleotide-binding sites on the γ-subunit of AMPK. It is important to note that AMPK has three potential nucleotide-binding sites on its γ-subunit, referred to as sites 1, 3, and 4 (site 2 is non-functional). These sites can exhibit different affinities for various ligands.
| Ligand | Target | Binding Site(s) | Affinity (Kd or IC50) | Reference |
| AMP | Human AMPK α1β2γ1 | Site 1 (high affinity) | 2.1 µM | [1] |
| AMP | Human AMPK α1β2γ1 | Site 3 (low affinity) | ~290 µM | [1] |
| ATP | Human AMPK α1β2γ1 | Sites 1 & 3 | Monophasic (µM range) | [1] |
| ADP | Human AMPK | N/A | Biphasic | [1] |
| C2 (AMP analog) | Human AMPK α1β1γ1 | CBS1 and CBS3 | >20-fold more potent than A769662 and >100-fold more potent than AMP | [2] |
| ZMP (AICAR metabolite) | AMPK | N/A | 50- to 100-fold less potent than AMP | [3] |
Note: The binding affinities can vary depending on the specific AMPK isoform and the experimental conditions.
Experimental Protocols for Determining Binding Specificity
A combination of in vitro biochemical assays is essential to comprehensively determine the binding specificity of this compound.
Competitive Radioligand Binding Assay
This classic method directly measures the affinity of a test compound by its ability to displace a radiolabeled ligand from its binding site.
Protocol:
-
Preparation of Reagents:
-
Purified recombinant AMPK (e.g., α1β1γ1 isoform).
-
Radioligand: [³H]-AMP or a suitable fluorescent analog.
-
Unlabeled this compound and other competing ligands (AMP, ATP, ADP, other analogs) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20).
-
Scintillation cocktail.
-
-
Assay Procedure:
-
Incubate a fixed concentration of purified AMPK with a fixed concentration of the radioligand in the assay buffer.
-
Add increasing concentrations of unlabeled this compound or other competitors.
-
Allow the reaction to reach equilibrium.
-
Separate the protein-bound radioligand from the free radioligand using a filter-binding apparatus (e.g., glass fiber filters).
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model to determine the IC₅₀ value for each competitor.
-
Calculate the inhibition constant (Kᵢ) for this compound using the Cheng-Prusoff equation.
-
Fluorescence Polarization (FP) Assay
This method measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand upon binding to a protein.
Protocol:
-
Preparation of Reagents:
-
Purified AMPK.
-
Fluorescently labeled AMP analog (e.g., MANT-AMP or a custom-synthesized fluorescent derivative of this compound).
-
Unlabeled this compound and other competitors.
-
Assay buffer.
-
-
Assay Procedure:
-
In a microplate, mix a fixed concentration of the fluorescent ligand with increasing concentrations of this compound or other competitors.
-
Add a fixed concentration of purified AMPK to initiate the binding reaction.
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Calculate the Kᵢ value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, and ΔS).
Protocol:
-
Preparation of Reagents:
-
Highly purified and concentrated AMPK in a suitable buffer.
-
A concentrated solution of this compound in the same buffer.
-
-
Assay Procedure:
-
Load the AMPK solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of this compound into the AMPK solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the association constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The dissociation constant (Kₐ) is the reciprocal of Kₐ.
-
Signaling Pathway and Experimental Workflow Diagrams
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular energy sensing and the downstream pathways it regulates.
Caption: The AMPK signaling pathway is activated by low cellular energy status.
Experimental Workflow for Binding Specificity
This diagram outlines the logical flow of experiments to determine the binding specificity of this compound.
Caption: Workflow for determining this compound binding specificity.
Conclusion
While specific quantitative data on the binding of this compound is not currently available in the public literature, the experimental framework provided in this guide offers a robust approach for its determination. By employing a combination of well-established biochemical assays, researchers can accurately measure the binding affinity of this compound for AMPK and assess its selectivity against other potential off-targets. This information is paramount for the validation of this compound as a specific modulator of AMPK and for its potential development in therapeutic applications.
References
Validating the Mechanism of Action of 2-Cl-5'-AMP: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanism of novel pharmacological agents is paramount. This guide provides a comprehensive comparison of the putative AMP-activated protein kinase (AMPK) activator, 2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP), with established alternative AMPK activators. This document synthesizes available data on related compounds to propose a mechanism of action for this compound and offers detailed experimental protocols for its validation.
While direct experimental validation of this compound as an AMPK activator is not extensively documented in publicly available literature, its structural similarity to other chlorinated adenosine (B11128) analogs, such as 2-chloroadenosine (B27285) (2-CAdo) and 8-chloroadenosine (B1666358) (8-Cl-Ado), allows for a well-reasoned hypothesis regarding its mechanism of action. Evidence suggests that these chlorinated analogs are taken up by cells and intracellularly phosphorylated to their respective monophosphate, diphosphate, and triphosphate forms.[1][2] The accumulation of these analogs, particularly the triphosphate form (e.g., 2-chloro-ATP), leads to a decrease in the intracellular ATP pool.[2] This alteration in the cellular energy status, reflected by an increased AMP:ATP ratio, is a canonical signal for the activation of AMPK.[3][4][5]
Proposed Mechanism of Action of this compound
Based on the metabolism of similar compounds, this compound is hypothesized to act as an intracellular AMP mimetic and a precursor to 2-chloro-ATP. Upon entering the cell, this compound can contribute to the AMP pool and be further phosphorylated. The resulting 2-chloro-ATP competes with endogenous ATP, leading to a net decrease in cellular energy currency. This energy stress activates AMPK, a central regulator of cellular metabolism, which in turn initiates downstream signaling cascades to restore energy homeostasis.
Comparison with Alternative AMPK Activators
To validate the proposed mechanism of this compound, it is essential to compare its effects with well-characterized AMPK activators that operate through distinct mechanisms. This guide focuses on three key comparators: AICAR, A-769662, and Metformin.
-
AICAR (5-aminoimidazole-4-carboxamide ribonucleotide): An adenosine analog that is intracellularly phosphorylated to ZMP, an AMP mimetic. ZMP allosterically activates AMPK.
-
A-769662: A direct, allosteric activator of AMPK that does not require conversion to an AMP analog.
-
Metformin: An indirect AMPK activator that is thought to inhibit mitochondrial complex I, leading to an increased AMP:ATP ratio.[6][7]
Quantitative Comparison of AMPK Activators
The following table summarizes key quantitative parameters for the compared AMPK activators. It is important to note that the values for this compound are hypothetical and require experimental validation.
| Parameter | This compound (Hypothetical) | AICAR | A-769662 | Metformin |
| Mechanism of Action | Intracellular AMP mimetic and ATP competitor | Intracellular AMP mimetic (ZMP) | Direct allosteric activator | Indirect (Mitochondrial Complex I inhibitor) |
| Typical in vitro concentration | 10-100 µM | 0.5-2 mM | 10-100 µM | 1-10 mM |
| Time to AMPK Activation | Minutes to hours | Minutes to hours | Minutes | Hours |
| Direct Target | Adenosine kinase (for phosphorylation) | Adenosine kinase (for phosphorylation) | AMPK complex | Mitochondrial Complex I |
| Specificity for AMPK | Moderate to High | Moderate | High | Low (multiple cellular targets) |
Experimental Protocols for Validation
To validate the proposed mechanism of action of this compound, a series of key experiments should be performed.
Western Blot Analysis of AMPK and ACC Phosphorylation
This is the most common method to assess AMPK activation. Activated AMPK phosphorylates downstream targets, such as Acetyl-CoA Carboxylase (ACC) at Serine 79.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) and allow them to adhere. Treat cells with varying concentrations of this compound, AICAR, A-769662, and Metformin for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79). Subsequently, probe with secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) system.
-
Normalization: Strip the membrane and re-probe for total AMPKα and total ACC as loading controls.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of AMPK.
Protocol:
-
Immunoprecipitation of AMPK: Lyse treated cells and immunoprecipitate AMPK using an anti-AMPKα antibody conjugated to protein A/G beads.
-
Kinase Reaction: Resuspend the beads in a kinase buffer containing a synthetic peptide substrate (e.g., SAMS peptide), and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 10-20 minutes.
-
Detection: Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure incorporated radioactivity using a scintillation counter.
Measurement of Cellular Nucleotide Levels
To confirm the proposed mechanism of altering the AMP:ATP ratio, cellular nucleotide levels can be measured using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Cell Treatment and Extraction: Treat cells as described above. Extract nucleotides using a perchloric acid extraction method.
-
HPLC Analysis: Separate and quantify AMP, ADP, and ATP levels using a validated reverse-phase HPLC method with UV detection.
-
Data Analysis: Calculate the AMP:ATP ratio for each treatment condition.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its validation.
References
- 1. Metabolism and cytotoxic effects of 2-chloroadenine, the major catabolite of 2-chloro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorinated adenosine analogue induces AMPK and autophagy in chronic lymphocytic leukaemia cells during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorinated adenosine analogue induces AMPK and autophagy in chronic lymphocytic leukaemia cells during therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition | PLOS One [journals.plos.org]
- 6. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of AMP-activated Protein Kinase by Metformin Induces Protein Acetylation in Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-Cl-5'-AMP and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP) and its derivatives. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to support further research and development in this area.
Introduction
2-Chloro-5'-adenosine monophosphate (this compound) is a derivative of adenosine (B11128) monophosphate (AMP) that has garnered interest in pharmacological research due to its potential interactions with various cellular signaling pathways, particularly those involving purinergic receptors. Modifications of the parent molecule, this compound, can lead to derivatives with altered affinity, selectivity, and efficacy for these receptors, offering a rich landscape for the development of novel therapeutic agents. This guide aims to provide a comparative overview of the available data on the efficacy of this compound and its related compounds.
Data on Efficacy
The direct comparative efficacy of this compound and a systematic series of its derivatives is not extensively documented in single, comprehensive studies. However, data from various sources on related compounds, particularly 2-substituted and 5'-modified adenosine analogs, provide valuable insights into their structure-activity relationships. The following table summarizes key quantitative data from different studies. It is important to note that direct comparison between values from different studies should be made with caution due to variations in experimental conditions.
| Compound | Target Receptor | Assay Type | Quantitative Metric (nM) | Source |
| N⁶-(3-phenylpropyl)-2-chloroadenosine | Human A₃ Adenosine Receptor | Radioligand Binding Assay | Kᵢ = 6.4 | [1] |
| 2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine | Human A₂B Adenosine Receptor | cAMP Accumulation Assay | EC₅₀ = 128 | [2] |
| 2'-deoxy-3'-AMP | Adenylyl Cyclase (forskolin-stimulated) | Enzymatic Activity Assay | IC₅₀ = 19,000 - 32,000 | [3] |
Signaling Pathways
The biological effects of this compound and its derivatives are primarily mediated through their interaction with adenosine receptors, a class of G protein-coupled receptors (GPCRs). These receptors, upon activation, trigger intracellular signaling cascades that modulate the activity of enzymes such as adenylyl cyclase, leading to changes in the concentration of the second messenger cyclic AMP (cAMP).
Key Experimental Protocols
To assess the efficacy of this compound and its derivatives, two primary types of in vitro assays are commonly employed: radioligand binding assays to determine receptor affinity and adenylyl cyclase activity assays to measure functional agonism or antagonism.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Workflow:
Methodology:
-
Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest are prepared from cultured cells or tissue homogenates.
-
Incubation: Membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [³H]-CGS 21680 for A₂A receptors) and varying concentrations of the unlabeled test compound (this compound or its derivatives).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.
Adenylyl Cyclase Activity Assay
This functional assay determines whether a compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor by measuring its effect on the production of cAMP.
Workflow:
Methodology:
-
Cell/Membrane Preparation: Whole cells or cell membranes expressing the adenosine receptor of interest are prepared.
-
Incubation: The cells or membranes are incubated with the test compound in the presence of ATP and other necessary cofactors. For antagonist testing, a known agonist is also included.
-
Reaction Termination and Lysis: The reaction is stopped, and the cells are lysed to release the intracellular contents, including the newly synthesized cAMP.
-
cAMP Quantification: The concentration of cAMP is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based assays.
-
Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC₅₀) is determined. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC₅₀) is calculated.
Conclusion
The available data suggest that modifications at the 2- and 5'-positions of the adenosine scaffold can significantly influence the potency and selectivity of these compounds for adenosine receptors and their downstream effectors like adenylyl cyclase. While a comprehensive, direct comparative dataset for this compound and its derivatives is currently lacking in the public domain, the provided information on related compounds and the detailed experimental protocols offer a solid foundation for researchers to design and execute studies aimed at elucidating the structure-activity relationships within this chemical series. Further research involving the systematic synthesis and parallel pharmacological evaluation of this compound derivatives is warranted to fully understand their therapeutic potential.
References
- 1. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 2,N(6),5'-substituted adenosine derivatives with potent activity at the A2B adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of adenylate cyclase activity in cultured bovine pulmonary arterial endothelial cells. Effects of adenosine and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Chloro-5'-Adenosine Monophosphate (2-Cl-5'-AMP) in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the experimental findings of 2-Cl-5'-AMP, offering a cross-validation with alternative adenosine (B11128) analogs and detailing key experimental protocols.
This guide provides an objective comparison of the experimental findings related to 2-Chloro-5'-adenosine monophosphate (this compound), a synthetic analog of adenosine 5'-monophosphate (5'-AMP). By presenting quantitative data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of this compound's pharmacological profile and its potential applications in research and drug development.
Executive Summary
2-Chloro-5'-adenosine monophosphate (this compound) is a pharmacologically active nucleotide analog first described by Gough, Maguire, and Michal in 1969.[1] Its structural similarity to the endogenous signaling molecule 5'-AMP suggests its potential to interact with and modulate cellular pathways regulated by adenosine and its derivatives. This guide explores the experimental evidence elucidating the biological effects of this compound, with a particular focus on its influence on platelet aggregation, cardiovascular parameters, and smooth muscle function. Comparisons are drawn with its parent compound, 5'-AMP, and the related nucleoside, 2-chloroadenosine, to provide a comprehensive cross-validation of its experimental profile.
Comparative Efficacy: this compound vs. Adenosine Analogs
The following tables summarize the quantitative data from key experimental findings, comparing the effects of this compound with other relevant compounds.
Table 1: Inhibition of Platelet Aggregation
| Compound | Concentration for 50% Inhibition (IC50) of ADP-induced Aggregation | Reference |
| 2-Chloroadenosine | ~ 0.1 µM | [2] |
| Adenosine | ~ 1 µM (in the presence of RA233) | [2] |
| This compound | Data not explicitly available in the provided search results. The primary literature by Gough et al. would be required for this specific value. | |
| 5'-AMP | Concentration-dependent inhibition (0.1 to 3 mmol/l) of various aggregation inducers. |
Table 2: Cardiovascular Effects in Anesthetized Rats (Intravenous Administration)
| Compound | Effect on Mean Arterial Blood Pressure (MABP) | Effect on Heart Rate (HR) | Reference |
| Adenosine | Dose-dependent decrease | Dose-dependent decrease | [3][4] |
| 2-Chloroadenosine | Dose-dependent decrease; more potent than adenosine | Dose-dependent decrease | [5] |
| This compound | Data not explicitly available in the provided search results. The primary literature by Gough et al. would be required for this specific value. | ||
| 2'-AMP | Profound dose-dependent decrease, similar to adenosine | Profound dose-dependent decrease, similar to adenosine | [3][6] |
| 3'-AMP | Profound dose-dependent decrease, similar to adenosine | Profound dose-dependent decrease, similar to adenosine | [3][6] |
| 5'-AMP | Dose-dependent decrease | Dose-dependent decrease | [3] |
Key Signaling Pathways and Experimental Workflows
The biological effects of this compound and related adenosine analogs are primarily mediated through their interaction with adenosine receptors and subsequent modulation of intracellular signaling cascades, most notably the cyclic AMP (cAMP) pathway.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. The influence on platelet aggregation of drugs that affect the accumulation of adenosine 3′:5′-cyclic monophosphate in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Cardiovascular Pharmacology of 2′,3′-cAMP, 2′-AMP, and 3′-AMP in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of adenosine and its analogs in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine-mediated relaxation and activation of cyclic AMP-dependent protein kinase in coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
A Comparative Analysis of 2-Chloro-5'-Adenosine Monophosphate (2-Cl-5'-AMP) in Diverse Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of 2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP), a key analog of adenosine (B11128) monophosphate (AMP). Due to the limited availability of direct comparative studies on this compound, this document synthesizes findings from research on the closely related and well-studied compound, 8-chloro-adenosine-3',5'-monophosphate (8-Cl-cAMP), and its active metabolite, 8-chloro-adenosine (8-Cl-Ado), to infer the potential activities of this compound across various cell lines. The experimental data presented herein is primarily derived from studies on these related compounds and serves as a predictive framework for understanding the potential efficacy and mechanism of action of this compound.
Data Presentation: Comparative Efficacy in Cancer Cell Lines
The following table summarizes the inhibitory effects of 8-Cl-cAMP on the growth of various human gastric carcinoma cell lines, providing a basis for understanding the potential anti-proliferative activity of related adenosine analogs.
| Cell Line | Description | IC50 (µM) of 8-Cl-cAMP | Reference |
| TMK-1 | Human gastric carcinoma | ~20 | [1] |
| KATO-III | Human gastric carcinoma | <20 | [1] |
| MKN-7 | Human gastric carcinoma | ~20 | [1] |
| MKN-28 | Human gastric carcinoma | ~20 | [1] |
| MKN-45 | Human gastric carcinoma | ~20 | [1] |
| MKN-74 | Human gastric carcinoma | ~20 | [1] |
| MKN-1 | Human gastric carcinoma | >20 (not significantly inhibited) | [1] |
Note: The data presented is for 8-Cl-cAMP and is used as a proxy to estimate the potential effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of compounds like this compound are provided below. These protocols are based on established techniques in cellular and molecular biology.
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results are expressed as a percentage of the control.
2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
3. Cyclic AMP (cAMP) Measurement Assay
This protocol is for quantifying intracellular cAMP levels.
-
Cell Stimulation: Plate cells and treat with the test compound, alongside positive and negative controls (e.g., forskolin (B1673556) to stimulate adenylyl cyclase).
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions, which typically involves a competitive immunoassay (ELISA) or a bioluminescence-based assay.[2][3]
-
Data Analysis: Calculate the cAMP concentration based on a standard curve.
Mandatory Visualization
Signaling Pathway of cAMP
The diagram below illustrates the general signaling cascade initiated by the activation of G protein-coupled receptors (GPCRs) leading to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, to regulate gene expression and cellular processes.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of a compound like this compound on a given cell line.
References
Validating In Vitro Findings of 2-Cl-5'-AMP In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the in vitro findings of 2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP) in in vivo settings. Due to the limited availability of direct in vivo studies on this compound, this document focuses on a comparative approach with structurally and functionally related adenosine (B11128) analogues that have been extensively studied in vivo. This guide will objectively compare the performance of these alternatives and provide supporting experimental data to inform the design of future in vivo validation studies for this compound.
In Vitro Profile of this compound and its Analogs
The in vitro effects of this compound and its related compounds primarily revolve around their interaction with adenosine receptors and their potential to interfere with DNA synthesis. 2-Chloroadenosine, a closely related analogue, is a known adenosine receptor agonist and has been shown to induce apoptosis in certain cell types. Furthermore, other chlorinated adenosine analogs have demonstrated the ability to inhibit DNA synthesis.
Table 1: In Vitro Activity of this compound and Comparator Compounds
| Compound | Target/Mechanism | Assay Type | Key Findings | Reference(s) |
| This compound (hypothesized) | Adenosine Receptor Agonist / DNA Synthesis Inhibitor | Receptor Binding / DNA Polymerase Assay | Potentially activates adenosine receptors and inhibits DNA replication. | N/A |
| 2-Chloroadenosine | Adenosine Receptor Agonist | Apoptosis Assay (in rheumatoid fibroblasts) | Induces apoptosis independently of cell surface adenosine receptor signaling, requires intracellular phosphorylation. | [1] |
| Cladribine (B1669150) (2-CdA) | Deoxyadenosine Analogue | Cell Viability / Apoptosis Assays | Cytotoxic to lymphocytes, induces apoptosis.[2] | [2] |
| N6-cyclopentyladenosine (CPA) | Adenosine A1 Receptor Agonist | Radioligand Binding Assay | High affinity and selective agonist for the A1 adenosine receptor. | [3] |
| CGS 21680 | Adenosine A2A Receptor Agonist | Radioligand Binding Assay | Selective agonist for the A2A adenosine receptor. | [4][5] |
In Vivo Validation: A Comparative Look at Adenosine Analogues
The in vivo effects of adenosine analogues are diverse and depend on the specific receptor subtype they target. A1 receptor agonists often exhibit sedative, anticonvulsant, and cardioprotective effects, while A2A receptor agonists can have neuroprotective and anti-inflammatory properties. Purine analogues like cladribine are utilized for their cytotoxic effects in treating certain cancers and autoimmune diseases.
Table 2: In Vivo Effects of Comparator Adenosine Analogues
| Compound | Animal Model | Application | Dose & Route | Key In Vivo Findings | Reference(s) |
| 2-Chloroadenosine | Mouse, Rat | Anticonvulsant, Sedation | i.p. injection | Produced marked sedation, hypothermia, and antagonized seizures.[6] | [6] |
| Cladribine (2-CdA) | Mouse | Hairy Cell Leukemia | 0.09 mg/kg/day, continuous i.v. infusion for 7 days | Effective in treating hairy-cell leukemia.[7] | [7] |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Oral | Attenuated clinical deficits, reduced immune cell infiltration into the CNS.[8] | [8] | |
| N6-cyclopentyladenosine (CPA) | Rat | Cardiovascular Effects | 200 µg/kg, i.v. | Dose-dependent decrease in heart rate and blood pressure.[3] | [3] |
| Rat | Anticonvulsant | i.t. injection | Dose-dependent decrease in blood pressure and heart rate.[9] | [9] | |
| CGS 21680 | Rat | Neuroprotection (Cerebral Ischemia) | 0.01 and 0.1 mg/kg, i.p. | Protected from neurological deficit and reduced neuroinflammation.[4] | [4] |
| Mouse | Neuroprotection (Spinal Cord Injury) | s.c. osmotic minipump | Reduced motor deficit and tissue damage. | [10] |
Experimental Protocols
In Vitro Assays
DNA Synthesis Inhibition Assay (General Protocol)
-
Cell Culture: Culture target cells (e.g., cancer cell lines) in appropriate media.
-
Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound) for a specified duration.
-
Radiolabeling: Add [³H]thymidine to the culture medium and incubate to allow for incorporation into newly synthesized DNA.
-
Harvesting: Harvest the cells and precipitate the DNA.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the concentration of the compound that causes 50% inhibition of DNA synthesis (IC50).[2]
Apoptosis Assay using Annexin V Staining (General Protocol)
-
Cell Treatment: Treat cells with the test compound for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic.[11][12][13][14]
Adenosine Receptor Binding Assay (General Protocol)
-
Membrane Preparation: Prepare cell membranes from tissues or cells expressing the adenosine receptor of interest.
-
Radioligand Incubation: Incubate the membranes with a specific radiolabeled ligand for the receptor (e.g., [³H]CGS21680 for A2A receptors) in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters.
-
Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) to calculate the binding affinity (Ki).[15][16]
In Vivo Models
Mouse Model of Epilepsy (Anticonvulsant Activity)
-
Animal Model: Use a chemically-induced seizure model in mice (e.g., pentylenetetrazol-induced seizures).
-
Drug Administration: Administer the test compound (e.g., an adenosine analogue) intraperitoneally at various doses.
-
Seizure Induction: After a set pre-treatment time, administer the convulsant agent.
-
Observation: Observe the animals for the onset and severity of seizures.
-
Endpoint Measurement: Record parameters such as the latency to the first seizure and the percentage of animals protected from seizures.[17]
Rat Model of Cardiovascular Effects
-
Animal Preparation: Anesthetize rats and cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Drug Administration: Administer the test compound intravenously.
-
Data Acquisition: Continuously record blood pressure and heart rate.
-
Analysis: Analyze the changes in cardiovascular parameters from baseline.[3][9][18]
Mouse Model of Leukemia
-
Tumor Inoculation: Inject leukemia cells (e.g., hairy cell leukemia) into immunocompromised mice.
-
Treatment: Once the tumor is established, treat the mice with the test compound (e.g., cladribine) according to a specified dosing regimen.
-
Monitoring: Monitor tumor growth and the general health of the animals.
-
Endpoint: At the end of the study, measure tumor burden and assess overall survival.[7][19]
Signaling Pathways and Experimental Workflows
References
- 1. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA synthesis by chemical carcinogens in cultures of initiated and normal proliferating rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-pharmacodynamic relationship of the cardiovascular effects of adenosine A1 receptor agonist N6-cyclopentyladenosine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low doses of the selective adenosine A2A receptor agonist CGS21680 are protective in a rat model of transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sedative and anticonvulsant effects of adenosine analogs in mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cladribine in the treatment of hairy-cell leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modification of cardiovascular response of adenosine A1 receptor agonist by cyclic AMP in the spinal cord of the rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective adenosine A2A receptor agonist CGS 21680 reduces JNK MAPK activation in oligodendrocytes in injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. cdn.hellobio.com [cdn.hellobio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Potentiating effect of nicorandil on the adenosine A2 receptor-mediated vasodepression in rats: potential role for KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Analysis of 2-Chloro-5'-Adenosine Monophosphate (2-Cl-5'-AMP) and Endogenous Purinergic Ligands
In the realm of purinergic signaling, a complex network governed by extracellular nucleotides and nucleosides, the synthetic analog 2-Chloro-5'-Adenosine Monophosphate (2-Cl-5'-AMP) presents a subject of significant interest for researchers in pharmacology and drug development. This guide provides a detailed comparison of this compound with its primary endogenous counterparts, Adenosine (B11128) Diphosphate (ADP) and Adenosine Triphosphate (ATP), focusing on their interactions with the P2Y family of G protein-coupled receptors.
Introduction to Purinergic Ligands
Endogenous purinergic ligands such as ATP and ADP are pivotal in a vast array of physiological processes, including platelet aggregation, neurotransmission, and inflammation.[1] They exert their effects by activating P2 receptors, which are broadly classified into P2X ligand-gated ion channels and P2Y G protein-coupled receptors.[2][3] The eight mammalian P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) are distinguished by their preferential endogenous ligands and the G proteins they couple to, leading to diverse downstream signaling cascades.[4][5]
This compound is a synthetic analog of adenosine monophosphate (AMP). While AMP itself is generally considered inactive at P2Y receptors, modifications at the 2-position of the adenine (B156593) ring can significantly alter the pharmacological profile of the molecule.[6][7] The introduction of a chloro group at this position, as seen in this compound, raises questions about its potential to interact with P2Y receptors, either as an agonist or an antagonist.
Comparative Quantitative Data
Direct quantitative data comparing the binding affinity (Ki) and functional potency (EC₅₀) of this compound with endogenous ligands at various P2Y receptor subtypes is notably scarce in publicly available literature. However, data from closely related compounds, such as 2-Chloro-ATP (2-Cl-ATP) and 2-Chloroadenosine, alongside data for the endogenous ligands ADP and ATP, can provide a comparative framework.
| Ligand | P2Y₁ Receptor | P2Y₂ Receptor | P2Y₁₁ Receptor | P2Y₁₂ Receptor | Endogenous Ligand(s) |
| 2-Cl-ATP | Antagonist (Ki = 2.3 µM in Jurkat cells; 27.5 µM in endothelial cells)[8] | Weak Agonist (EC₅₀ = 2.30 µM)[6] | Weak Agonist[6] | - | ATP, ADP |
| ADP | Agonist | Inactive | - | Agonist | ADP |
| ATP | Partial Agonist/Antagonist[4] | Agonist (EC₅₀ = 0.085 µM)[6] | Agonist (EC₅₀ = 17.3 µM)[6] | Antagonist | ATP |
Table 1: Comparative Activity Profile of 2-Cl-ATP and Endogenous Ligands at Select P2Y Receptors. This table summarizes the reported activities of 2-Cl-ATP, ADP, and ATP at human P2Y₁, P2Y₂, and P2Y₁₁ receptors. The data for 2-Cl-ATP suggests a complex pharmacological profile, acting as an antagonist at P2Y₁ and a weak agonist at P2Y₂ and P2Y₁₁.
| Ligand | Receptor Subtype | Assay Type | Cell Line | Reported Value (µM) | Reference |
| 2-Cl-ATP | P2Y₁ | Antagonism (Ki) | Jurkat cells | 2.3 | [8] |
| 2-Cl-ATP | P2Y₁ | Antagonism (Ki) | Rat brain capillary endothelial cells | 27.5 | [8] |
| 2-Cl-ATP | P2Y₂ | Agonism (EC₅₀) | - | 2.30 | [6] |
| ATP | P2Y₂ | Agonism (EC₅₀) | - | 0.085 | [6] |
| ATP | P2Y₁₁ | Agonism (EC₅₀) | - | 17.3 | [6] |
| 2-Chloroadenosine | Adenosine A₁/A₂A/A₃ Receptors | Agonism (IC₅₀) | Various | 5 | [9] |
Table 2: Quantitative Data for 2-Chloro-Substituted Purines and ATP. This table provides specific quantitative data for 2-Cl-ATP and 2-Chloroadenosine from various experimental setups. It is important to consider that 2-Chloroadenosine primarily acts on adenosine (P1) receptors, and its data is included for a broader comparative context of 2-chloro-purine analogs.
Signaling Pathways
The activation of P2Y receptors by their respective ligands initiates distinct intracellular signaling cascades depending on the G protein subtype to which they couple.
Figure 1: P2Y Receptor Signaling Pathways. This diagram illustrates the three major G protein-coupled signaling cascades activated by P2Y receptors.
Experimental Protocols
The characterization of ligands like this compound and their comparison to endogenous counterparts typically involve two key types of in vitro assays: radioligand binding assays and functional assays such as calcium mobilization.
Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Figure 2: Radioligand Binding Assay Workflow. A schematic representation of the steps involved in a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell lines stably or transiently expressing the human P2Y receptor of interest (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation. Protein concentration of the membrane preparation is determined using a standard protein assay.
-
Binding Assay: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ADP for P2Y₁ and P2Y₁₂ receptors), and varying concentrations of the unlabeled competitor ligand (e.g., this compound, ADP, or ATP).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which retain the membranes with the bound radioligand while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate Gq-coupled P2Y receptors, leading to an increase in intracellular calcium concentration.
Figure 3: Calcium Mobilization Assay Workflow. A flowchart outlining the key steps in a fluorescence-based calcium mobilization assay.
Detailed Methodology:
-
Cell Culture: Cells expressing the Gq-coupled P2Y receptor of interest (e.g., P2Y₁, P2Y₂, P2Y₄, P2Y₆, or P2Y₁₁) are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specified time at 37°C. These dyes are cell-permeant and become fluorescent upon binding to intracellular calcium.
-
Ligand Addition: The plate is then placed in a fluorescence plate reader equipped with an automated liquid handling system. After establishing a baseline fluorescence reading, varying concentrations of the test ligand (e.g., this compound, ADP, or ATP) are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is monitored in real-time, typically for several minutes, to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response at each ligand concentration is used to generate a dose-response curve. Non-linear regression analysis is then applied to determine the EC₅₀ value, which represents the concentration of the ligand that produces 50% of the maximal response.
Conclusion
The comparison of this compound to its endogenous counterparts, ADP and ATP, is hampered by a lack of direct experimental data for the monophosphate analog. However, by examining the pharmacological profiles of the closely related 2-chloro-substituted adenosine triphosphate and the parent compound AMP, we can infer a likely complex interaction with P2Y receptors. The available data on 2-Cl-ATP suggests that 2-chloro substitution on the adenine ring can confer both antagonistic properties at some P2Y subtypes (e.g., P2Y₁) and weak agonistic activity at others (e.g., P2Y₂ and P2Y₁₁).
Given that AMP is generally inactive at P2Y receptors, it is plausible that this compound may exhibit low intrinsic efficacy or act as an antagonist, particularly at ADP-preferring receptors like P2Y₁. Definitive characterization of this compound requires direct comparative studies using standardized radioligand binding and functional assays as detailed in this guide. Such research is essential for elucidating the full pharmacological potential of this synthetic purine (B94841) analog and its utility as a tool for probing the intricacies of purinergic signaling.
References
- 1. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Purine and Pyrimidine (P2) Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. G protein-coupled adenosine (P1) and P2Y receptors: ligand design and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of potent P2Y-purinoceptor agonists that are derivatives of adenosine 5'-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP derivatives are antagonists of the P2Y1 receptor: similarities to the platelet ADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 2-Cl-5'-AMP
Ensuring the safe and environmentally responsible disposal of 2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP) is critical for laboratory safety and compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is recommended.
Handle the compound in a chemical fume hood to ensure adequate ventilation.[1][3] Avoid creating dust.[1]
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of small quantities of this compound typically used in a research setting.
-
Collection of Waste:
-
Carefully sweep up any solid this compound, avoiding dust formation.[1][4]
-
Place the solid waste into a clearly labeled, sealed container suitable for chemical waste.
-
For solutions containing this compound, transfer them to a labeled, sealed, and appropriate waste container. Do not empty into drains.[1]
-
-
Waste Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "2-Chloro-5'-adenosine monophosphate," and the approximate quantity.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Disposal must be conducted through an approved waste disposal plant in accordance with all federal, state, and local environmental control regulations.[5]
-
III. Emergency Procedures
In the event of accidental exposure or spill, follow these procedures immediately:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
-
Spill: Ensure the area is well-ventilated. Wearing appropriate PPE, sweep up the solid material and place it in a suitable container for disposal.[1] Avoid dust formation.[1]
IV. Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C10H13ClN5O7P |
| Molecular Weight | 381.67 g/mol |
| Melting Point | >95°C (decomposes)[6] |
| Appearance | White Solid[6] |
| Solubility | Soluble in Methanol and Water[6] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guide for 2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP)
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, use, and disposal of 2-Chloro-5'-adenosine monophosphate (2-Cl-5'-AMP). Given the potential hazards associated with this and structurally similar compounds, strict adherence to these procedures is paramount to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This compound and its analogs are potentially hazardous, and direct contact should be avoided.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layered nitrile gloves | Provides a robust barrier against chemical permeation. |
| Body Protection | Standard laboratory coat (cotton or flame-resistant) | Protects skin and clothing from incidental splashes and spills. |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes, mists, and airborne particles. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes the risk of inhaling airborne particles of the compound. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound throughout your experimental workflow.
-
Preparation:
-
Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an operational safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before introducing this compound to the workspace.
-
-
Weighing and Aliquoting:
-
Conduct all weighing and aliquoting of solid this compound within a certified chemical fume hood to prevent inhalation of fine particles.
-
Use anti-static weighing paper or a compatible container to minimize dispersal of the powder.
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation within the fume hood.
-
-
During Experimentation:
-
Keep all containers with this compound clearly labeled and sealed when not in immediate use.
-
Avoid generating aerosols or dust.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable laboratory disinfectant or cleaning agent.
-
Remove PPE in the designated area, ensuring not to contaminate other surfaces. Dispose of contaminated disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.[1][2][3][4][5]
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for halogenated organic compounds.[1][3][4]
-
Crucially, do not mix halogenated waste with non-halogenated waste streams. [2][4]
-
-
Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Ensure waste containers are stored in a designated and properly ventilated satellite accumulation area.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not pour down the drain or discard in regular trash.
-
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to spills or personnel exposure is critical.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: Determine the extent of the spill. For minor spills that you are trained to handle, proceed with caution. For major spills, evacuate the laboratory and contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean a minor spill, ensure you are wearing the appropriate PPE as outlined in Section 1.
-
Contain and Absorb:
-
Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.
-
Do not use combustible materials like paper towels for cleanup.
-
-
Collect and Dispose:
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory cleaner.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Mandatory Visualization
The following diagram illustrates the essential workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
